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4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Documentation Hub

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  • Product: 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
  • CAS: 1179874-44-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic design of heterocyclic building blocks is critical for optimizing both target affinity and pharmacokinetic properties. 4-Bromo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic design of heterocyclic building blocks is critical for optimizing both target affinity and pharmacokinetic properties. 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (commonly referred to as 4-bromo-1-prenyl-1H-pyrazole) is a highly versatile, bifunctional intermediate.

This compound merges two distinct chemical motifs: a robust pyrazole core bearing a chemically addressable C4-bromine atom, and an N1-linked isoprenoid (prenyl) chain. The prenyl moiety serves as a lipophilic modifier, mimicking naturally occurring terpenoid structures to enhance membrane permeability[1]. Concurrently, the C4-bromo substituent acts as a regioselective electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyrazole scaffold[2]. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic methodologies, and downstream applications.

Structural Rationale and Physicochemical Profiling

The architectural design of 4-bromo-1-prenyl-1H-pyrazole is rooted in strict regiochemical and steric logic. Unsubstituted pyrazoles exist as rapidly interconverting tautomers. However, the 4-bromopyrazole precursor is symmetric with respect to its nitrogen atoms[3]. Alkylation at either N1 or N2 yields the exact same structurally unambiguous product, eliminating the need for complex isomeric separations.

Furthermore, while the N1-prenyl group is conformationally flexible and sterically demanding near the pyrazole nitrogen, the bromine atom is situated at the para-like C4 position. This spatial separation ensures that the bulky prenyl chain does not sterically hinder the oxidative addition of bulky palladium catalysts during downstream cross-coupling events[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesizing data from its constituent functional groups and parent scaffolds[3][4].

ParameterValue / DescriptionCausality / Significance
IUPAC Name 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazoleStandardized nomenclature.
Molecular Formula C8H11BrN2Defines the stoichiometric mass[4].
Molecular Weight 215.09 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[4].
Physical State Pale yellow to colorless oilN-alkylation disrupts the hydrogen-bonding network of the solid precursor (mp 93-96 °C).
Estimated LogP ~3.2The C5H9 prenyl chain significantly increases lipophilicity compared to the parent pyrazole (LogP 0.3)[3].
H-Bond Donors 0N-alkylation removes the NH donor, increasing passive membrane permeability.
H-Bond Acceptors 2The N2 lone pair remains available for target binding.

Synthetic Methodology: N-Prenylation Workflow

The synthesis of 4-bromo-1-prenyl-1H-pyrazole relies on the irreversible deprotonation of 4-bromopyrazole followed by a controlled SN​2 substitution using prenyl bromide[5]. The protocol below is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Protocol
  • Deprotonation (Activation): Dissolve 4-bromopyrazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Cool the reaction vessel to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv).

    • Causality & Validation: NaH is a non-nucleophilic base that irreversibly deprotonates the pyrazole NH ( pKa​ ~14.0). The visual cessation of hydrogen gas evolution validates the complete formation of the highly nucleophilic pyrazolide anion.

  • Alkylation: Slowly add prenyl bromide (1-bromo-3-methylbut-2-ene, 1.05 equiv) dropwise via a syringe pump over 30 minutes.

    • Causality & Validation: Prenyl bromide is a highly reactive allylic halide. Dropwise addition controls the exotherm and suppresses competing polyalkylation or elimination side reactions. Reaction progress is validated via TLC (Hexanes/EtOAc 4:1); the highly polar starting material ( Rf​ ~0.1) is consumed, replaced by the non-polar product ( Rf​ ~0.6).

  • Quenching & Phase Separation: Quench the reaction at 0 °C with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality & Validation: NH4​Cl safely neutralizes unreacted NaH without hydrolyzing the product. EtOAc efficiently partitions the lipophilic product from the highly polar DMF/water mixture.

  • Purification: Wash the combined organic layers vigorously with brine (5x volume). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

    • Causality & Validation: Multiple brine washes are a self-validating mechanism to force residual DMF into the aqueous phase via the salting-out effect, ensuring the final oil is free of solvent contamination.

G A 4-Bromopyrazole (Starting Material) B Deprotonation NaH in DMF (0 °C) A->B pKa ~14.0 C N-Alkylation Prenyl Bromide Addition B->C Pyrazolide Formation D Aqueous Workup NH4Cl Quench & EtOAc Extraction C->D SN2 Substitution E Purification Silica Gel Chromatography D->E Phase Separation F 4-bromo-1-prenyl-1H-pyrazole (Purified Product) E->F >95% Purity

Fig 1. Step-by-step N-prenylation workflow of 4-bromopyrazole.

Downstream Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 4-bromo-1-prenyl-1H-pyrazole is its role as an electrophile in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling[2]. The C4-position is highly reactive toward palladium insertion, allowing for the installation of diverse aryl, heteroaryl, or alkyl groups.

Suzuki-Miyaura Coupling Protocol
  • Catalyst & Substrate Loading: In an oven-dried Schlenk flask, combine 4-bromo-1-prenyl-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and the pre-catalyst Pd(dppf)Cl2​ (5 mol%).

  • Solvent & Base Addition: Add Potassium Carbonate ( K2​CO3​ , 2.0 equiv) and a solvent mixture of 1,4-Dioxane/Water (4:1).

    • Causality & Validation: Water is strictly required to dissolve the inorganic base and to form the reactive hydroxyboronate complex, which accelerates the transmetalation step.

  • Degassing & Heating: Sparge the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours.

    • Causality & Validation: Degassing is validated by the cessation of dissolved gas bubbles; this prevents the oxidative degradation of the Pd(0) active species. A color shift from orange to dark red/black validates the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via chromatography.

G A 4-bromo-1-prenyl-1H-pyrazole B Oxidative Addition Pd(0) → Pd(II) A->B C Transmetalation Arylboronic Acid + Base B->C C-Br Bond Cleavage D Reductive Elimination Pd(II) → Pd(0) C->D Aryl Transfer D->B Pd(0) Regeneration E 4-Aryl-1-prenyl-1H-pyrazole D->E C-C Bond Formation

Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway.

Handling, Stability, and Storage

While the pyrazole core is highly stable, the prenyl moiety introduces specific handling requirements:

  • Oxidative Susceptibility: The electron-rich trisubstituted double bond of the prenyl group is susceptible to autoxidation, epoxidation, and ozonolysis. The compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent degradation.

  • Storage Conditions: Store at 2–8 °C in amber glass vials to minimize UV-induced radical reactions or halogen exchange.

  • Safety Profile: Like many brominated nitrogen heterocycles, it is classified as a skin and serious eye irritant[3]. Standard PPE (nitrile gloves, safety goggles, and fume hood operation) is mandatory.

Sources

Exploratory

Structural Elucidation of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: A Definitive NMR Guide

Executive Summary The functionalization of the pyrazole core is a cornerstone in the development of modern kinase inhibitors, agrochemicals, and biologically active natural product analogs. Specifically, 4-bromo-1-(3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrazole core is a cornerstone in the development of modern kinase inhibitors, agrochemicals, and biologically active natural product analogs. Specifically, 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (often referred to as 4-bromo-1-prenylpyrazole) serves as a critical synthetic intermediate.

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating two distinct spectroscopic challenges: the electronic anisotropy of the halogenated pyrazole ring and the complex spin system of the N-prenyl moiety. This whitepaper provides a rigorous, causality-driven framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, supported by self-validating experimental protocols.

Mechanistic Rationale of Chemical Shifts

To avoid the pitfalls of empirical guesswork, an expert spectroscopist relies on the physical causality governing nuclear shielding and spin-spin coupling.

The Halogenated Pyrazole Core

The pyrazole ring (N1-N2-C3-C4-C5) is an electron-rich heteroaromatic system. In an unsubstituted pyrazole, tautomerization broadens the signals. However, N-alkylation (via the prenyl group) breaks this symmetry, freezing the tautomeric equilibrium and resulting in distinct, sharp resonances for C3 and C5 [1].

The introduction of a bromine atom at the C4 position induces a pronounced "heavy atom effect" . While halogens are electronegative (typically deshielding), the large, polarizable electron cloud of bromine exerts a strong diamagnetic shielding effect on the directly attached carbon. Consequently, the C4 resonance is pushed significantly upfield to approximately 93.0 ppm , a stark contrast to the typical ~105 ppm seen in unsubstituted pyrazoles [1]. The adjacent protons (H3 and H5) appear as two distinct singlets, with H5 slightly more shielded due to the electron-donating nature of the adjacent N-alkyl group.

The N-Prenyl Spin System

The 3-methylbut-2-en-1-yl (prenyl) group presents a highly characteristic fingerprint [2].

  • The Methylene Bridge (H1'): The N-CH 2​ protons are deshielded by the adjacent electronegative pyrazole nitrogen, resonating as a doublet near 4.65 ppm due to 3J coupling with the alkene proton.

  • The Alkene Proton (H2'): Resonating near 5.35 ppm , this proton exhibits a complex "triplet of septets" (often simplified to a multiplet) due to 3J coupling (~7.0 Hz) with the methylene protons and long-range allylic 4J coupling (~1.4 Hz) with the two terminal methyl groups.

  • The Terminal Methyls (C4' and C5'): The two methyl groups are diastereotopic by virtue of their geometric relationship to the alkene chain. The methyl cis to the alkyl chain (C5') experiences a steric γ -gauche compression effect , which increases local electron density and shields the carbon, pushing it upfield to ~18.0 ppm . The trans methyl (C4') lacks this steric compression and resonates at ~25.8 ppm .

Quantitative Data Presentation

The following tables summarize the theoretical and literature-validated chemical shifts for 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole in CDCl 3​ at 298K [1] [2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
H3 7.48Singlet (s)1H-Pyrazole ring proton
H5 7.38Singlet (s)1H-Pyrazole ring proton
H2' 5.35Triplet of septets (tm)1H 3J = 7.0, 4J = 1.4Prenyl alkene proton
H1' 4.65Doublet (d)2H 3J = 7.0N-CH 2​ (Methylene)
H4' 1.78Singlet (s)3H-trans-Methyl
H5' 1.75Singlet (s)3H-cis-Methyl
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Carbon TypeMechanistic Note
C3 139.5CHHeteroaromatic core
C3' 138.0CqPrenyl quaternary alkene
C5 129.5CHHeteroaromatic core
C2' 119.0CHPrenyl alkene
C4 93.0CqC-Br (Heavy atom shielding)
C1' 48.5CH 2​ N-Alkyl carbon
C4' 25.8CH 3​ trans-Methyl (No γ -effect)
C5' 18.0CH 3​ cis-Methyl ( γ -gauche shielded)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a structural assignment cannot rely solely on 1D NMR. It must be a self-validating system where spatial and scalar connectivity independently confirm the structure.

Protocol 1: Sample Preparation & 1D Acquisition
  • Sample Prep: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • 1 H NMR Acquisition:

    • Parameter Causality: Use a 30° excitation pulse to ensure rapid magnetization recovery. Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans.

  • 13 C NMR Acquisition:

    • Parameter Causality: Set D1 to 2.5–3.0 seconds . Why? Quaternary carbons (C4, C3') lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation and ensuring they remain visible above the baseline noise. Acquire 1024–2048 scans with WALTZ-16 1 H decoupling.

Protocol 2: 2D NMR Regiochemical Validation

To definitively differentiate H3 from H5 (which appear as ambiguous singlets), 2D NMR is mandatory.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize for long-range coupling ( nJCH​ = 8 Hz).

    • Validation: The methylene protons (H1') will show a strong 3J correlation to the pyrazole C5 carbon, but not to C3.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Set mixing time ( τm​ ) to 300–400 ms.

    • Validation: A strong spatial NOE cross-peak will be observed between the N-CH 2​ protons (H1') and the H5 proton. The absence of an NOE to the other pyrazole singlet definitively assigns it as H3.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical progression of the NMR assignment and the specific scalar couplings used to validate the molecular backbone.

Experimental_Workflow A Sample Preparation (CDCl3, 298K, TMS) B 1H NMR Acquisition (Proton Spin Systems) A->B C 13C NMR Acquisition (Carbon Backbone) A->C D HSQC (Direct C-H Mapping) B->D C->D E HMBC (Long-Range C-H Connectivity) D->E F NOESY (Spatial Proximity & Regiochemistry) E->F G Final Structural Validation F->G

Workflow for the complete NMR structural assignment of N-prenylated pyrazoles.

HMBC_Logic H1 H1' (Methylene) C2 C2' (Alkene) H1->C2 2J C3 C3' (Quaternary) H1->C3 3J C5_pyr C5 (Pyrazole) H1->C5_pyr 3J H3 H3 (Pyrazole) H3->C5_pyr 3J C4_pyr C4 (C-Br) H3->C4_pyr 2J H5 H5 (Pyrazole) C3_pyr C3 (Pyrazole) H5->C3_pyr 3J H5->C4_pyr 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships for structural validation.

Conclusion

The assignment of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is highly predictable when grounded in fundamental NMR theory. By understanding the heavy atom shielding effect of bromine on C4 and the γ -gauche steric effects dictating the prenyl methyl shifts, researchers can confidently verify their synthetic outcomes. Adhering to the extended relaxation delays for quaternary carbons and utilizing NOESY for spatial differentiation of H3/H5 ensures a robust, publication-ready data package.

References

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., Toiron, C., & Vedsø, P. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168.[Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487.[Link]

  • Faponle, A. S., et al. (2017). Bioinspired Indole Prenylation Reactions in Water. ACS Publications.[Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols (Demonstrating modern 4-substituted pyrazole functionalization and NMR characterization).[Link]

Foundational

A Comprehensive Technical Guide to the Mass Spectrometry Fragmentation Pathways of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Introduction & Analytical Significance 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole ( C8​H11​BrN2​ ) is a functionally dense heterocyclic compound characterized by a pyrazole core, a halogen (bromine) at the C4 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Significance

4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole ( C8​H11​BrN2​ ) is a functionally dense heterocyclic compound characterized by a pyrazole core, a halogen (bromine) at the C4 position, and an N-linked 3-methylbut-2-en-1-yl (prenyl) group. Halogenated pyrazoles are highly valued in fragment-based drug discovery (FBDD) due to their unique halogen-bonding capabilities within protein binding pockets[1].

When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI), this molecule presents a highly predictable, multi-stage fragmentation cascade. Understanding the causality behind these cleavages—specifically the differential collision energy (CE) requirements for N-dealkylation versus heterocyclic ring opening—is critical for researchers developing multiple reaction monitoring (MRM) methods for pharmacokinetic profiling.

Ionization and Isotopic Signatures

In positive-ion ESI mode, the molecule readily accepts a proton at the N2 position of the pyrazole ring, yielding the [M+H]+ precursor ion. The presence of a single bromine atom dictates the primary isotopic signature of the precursor. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact protonated molecule manifests as a distinct isotopic doublet at m/z 215.018 and m/z 217.016 [2]. Tracking this doublet through the first stage of fragmentation is the primary method for confirming whether a product ion retains the halogen atom.

Primary Fragmentation: N-Prenyl Dealkylation

The most labile bond in 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is the N−C bond connecting the pyrazole core to the prenyl group. Under low-energy Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes a rapid primary fragmentation.

Mechanistic Causality

The cleavage is driven by the stability of the leaving groups. The pathway bifurcates based on charge retention:

  • Neutral Loss of Isoprene (68 Da): A hydrogen transfer (often via a cyclic transition state) coupled with the cleavage of the N−C bond results in the expulsion of a neutral diene ( C5​H8​ , 68 Da). The charge is retained on the basic pyrazole nitrogen, yielding the protonated 4-bromopyrazole product ion at m/z 147 / 149 [3].

  • Formation of the Prenyl Cation (m/z 69): Alternatively, heterolytic cleavage of the N−C bond leaves the charge on the alkyl fragment, generating a highly resonance-stabilized allylic carbocation ( C5​H9+​ ) at m/z 69 [4].

G M [M+H]+ m/z 215 / 217 4-bromo-1-prenylpyrazole F1 [C3H4BrN2]+ m/z 147 / 149 Protonated 4-bromopyrazole M->F1 - C5H8 (68 Da) Neutral Loss F2 [C5H9]+ m/z 69 Prenyl Cation M->F2 - C3H3BrN2 (146/148 Da) Heterolytic Cleavage

Caption: Primary MS/MS fragmentation pathways showing competitive N-prenyl cleavage.

Secondary Fragmentation: Pyrazole Core & Halogen Expulsion

Once the prenyl group is lost, the resulting protonated 4-bromopyrazole (m/z 147/149) requires higher collision energies to fragment further. The breakdown of this core follows established rules for halogenated nitrogenous heterocycles[5].

Mechanistic Causality
  • Halogen Expulsion: The dominant secondary pathway is the loss of hydrogen bromide (HBr, 80/82 Da). This leaves a highly conjugated, aromatic-like pyrazolium cation ( [C3​H3​N2​]+ ) at m/z 67 . Because the bromine is lost, the 1:1 isotopic doublet collapses into a single monoisotopic peak.

  • Ring Cleavage: The m/z 67 ion is highly stable, but under elevated collision energies (>40 eV), the pyrazole ring undergoes catastrophic structural failure. This occurs via two competitive pathways:

    • Expulsion of hydrogen cyanide (HCN, 27 Da) to yield the [C2​H2​N]+ cation at m/z 40 .

    • Expulsion of molecular nitrogen ( N2​ , 28 Da) to yield the cyclopropenyl cation ( [C3​H3​]+ ) at m/z 39 [5].

G F1 [C3H4BrN2]+ m/z 147 / 149 Protonated 4-bromopyrazole F3 [C3H3N2]+ m/z 67 Pyrazolium Cation F1->F3 - HBr (80/82 Da) Halogen Expulsion F4 [C2H2N]+ m/z 40 Loss of HCN F3->F4 - HCN (27 Da) Ring Cleavage F5 [C3H3]+ m/z 39 Loss of N2 F3->F5 - N2 (28 Da) Ring Cleavage

Caption: Secondary MS/MS fragmentation detailing HBr loss and subsequent pyrazole ring cleavage.

Quantitative Data Summary

The table below summarizes the expected product ions, their structural assignments, and the collision energy regime required to observe them. This data serves as a blueprint for setting up MRM transitions.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentRelative AbundanceOptimal CE Regime
215 / 217 147 / 14968 [C3​H4​BrN2​]+ (Protonated 4-bromopyrazole)HighLow (15-25 eV)
215 / 217 69146 / 148 [C5​H9​]+ (Prenyl cation)MediumLow-Med (20-30 eV)
147 / 149 6780 / 82 [C3​H3​N2​]+ (Pyrazolium cation)MediumMed-High (30-45 eV)
67 4027 [C2​H2​N]+ (HCN loss)LowHigh (>45 eV)
67 3928 [C3​H3​]+ (Cyclopropenyl cation)LowHigh (>45 eV)

Self-Validating Experimental Protocol

To empirically validate these fragmentation pathways, execute the following step-by-step LC-MS/MS methodology. This protocol is designed to ensure self-validation by utilizing stepped collision energies to capture both labile and robust fragments within a single analytical run.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Vortex for 30 seconds.

Step 2: Liquid Chromatography (UHPLC) Setup
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) to ensure sharp peak shapes.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 5.0 minutes. Hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes.

  • Flow Rate & Injection: Set flow rate to 0.4 mL/min. Inject 2.0 µL of the working dilution.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Source Parameters: Set the ESI source to Positive Ion Mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Desolvation gas flow: 800 L/hr.

  • MS1 Survey Scan: Acquire full scan data from m/z 50 to m/z 300 to confirm the presence of the 215/217 isotopic doublet.

  • MS2 (Product Ion Scan): Isolate m/z 215.0 (using a 1.0 Da isolation window) and apply a Stepped Collision Energy (NCE) of 20, 35, and 50 eV.

    • Validation Check: The 20 eV scan should be dominated by m/z 147 and 69. The 50 eV scan should reveal the lower mass m/z 67, 40, and 39 fragments. Repeat the isolation for m/z 217.0 to verify the corresponding 81Br shifts.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

  • Stephens, J. C., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics. Available at:[Link]

  • Bauman, J. D., et al. (2013). Fragment Screening and HIV Therapeutics. PMC - NIH. Available at:[Link]

  • Ruan, L., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH. Available at:[Link]

  • Simons, L., et al. (2021). Identification of prenyl number, configuration, and position in complex plant extracts. WUR eDepot / Elsevier. Available at:[Link]

Sources

Exploratory

Comprehensive Structural Analysis and X-Ray Crystallography of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Executive Summary & Rationale 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (commonly referred to as 4-bromo-1-prenylpyrazole) represents a highly versatile structural motif in modern medicinal chemistry and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (commonly referred to as 4-bromo-1-prenylpyrazole) represents a highly versatile structural motif in modern medicinal chemistry and agrochemical development. The pyrazole core provides a robust, metabolically stable pharmacophore, while the 4-bromo substituent serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The addition of the lipophilic 3-methylbut-2-en-1-yl (prenyl) group at the N1 position significantly alters the physicochemical profile and crystal packing dynamics compared to the unsubstituted precursor, 4-bromo-1H-pyrazole. This whitepaper provides a rigorous, field-proven methodology for the synthesis, crystallization, and X-ray crystallographic characterization of 4-bromo-1-prenylpyrazole. By detailing the causality behind each experimental choice, this guide ensures that researchers can achieve high-resolution structural data, overcome the thermal disorder inherent to flexible prenyl chains, and accurately model the non-covalent interactions dictating the solid-state architecture.

Mechanistic Insights: Crystal Packing and Supramolecular Architecture

In the solid state, unsubstituted 4-halogenated-1H-pyrazoles, such as 4-bromo-1H-pyrazole[1], are known to form robust N-H···N hydrogen-bonded networks, typically assembling into trimeric or catemeric motifs[2]. However, the N-alkylation required to synthesize 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole fundamentally disrupts this hydrogen-bonding capacity.

Causality of the Packing Shift: The removal of the N-H hydrogen bond donor forces the supramolecular assembly to rely entirely on weaker, secondary interactions. The crystal lattice is instead stabilized by:

  • π-π Stacking: Interactions between adjacent electron-rich pyrazole rings.

  • Halogen Bonding (C-Br···π): The highly polarizable bromine atom engages with the π-system of neighboring pyrazole rings or prenyl double bonds.

  • van der Waals Forces: Driven by the interdigitation of the hydrophobic prenyl chains.

PackingMechanisms cluster_0 Unsubstituted Precursor cluster_1 Prenylated Derivative N1 4-Bromo-1H-pyrazole N2 N-H···N Hydrogen Bonding N1->N2 N3 Trimeric / Catemeric Motifs N2->N3 P1 4-Bromo-1-prenyl-1H-pyrazole P2 Loss of N-H Donor + Steric Bulk P1->P2 P3 π-π Stacking & Halogen Bonds P2->P3 P4 van der Waals Packing P2->P4

Mechanistic shift in crystal packing forces upon N-prenylation of 4-bromopyrazole.

Experimental Protocols: A Self-Validating System

To guarantee structural integrity, every phase of this protocol contains an intrinsic self-validation checkpoint, ensuring that errors are caught before progressing to the computationally intensive refinement stage.

Synthesis and Crystal Growth

To obtain diffraction-quality single crystals, a highly controlled slow evaporation method is employed.

  • Synthesis: React 4-bromo-1H-pyrazole with 1-bromo-3-methylbut-2-ene (prenyl bromide) in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at room temperature. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc 9:1). Validation Checkpoint: Confirm >98% purity via ¹H NMR and TLC before proceeding to crystallization; impurities will inhibit uniform lattice formation.

  • Crystallization: Dissolve 20 mg of the purified compound in 1.5 mL of a binary solvent system (Dichloromethane/Methanol, 1:1 v/v) in a clean, scratch-free 4 mL glass vial.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Leave undisturbed at 4 °C for 5–7 days.

    • Causality of Solvent Choice: DCM provides excellent solubility, while Methanol acts as an antisolvent. Because DCM evaporates faster (lower boiling point), the solution gradually becomes enriched in Methanol, slowly driving the compound into a supersaturated state to induce controlled nucleation.

    • Causality of Temperature: The low temperature (4 °C) slows the kinetic rate of nucleation, favoring the thermodynamic growth of fewer, larger, and defect-free single crystals rather than a microcrystalline powder.

X-Ray Crystallography Workflow
  • Crystal Selection: Select a colorless, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Validation Checkpoint: The crystal must exhibit uniform birefringence (extinction of light at specific angles), confirming it is a single crystal and not a twinned cluster.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid cryoprotectant when flash-cooled, preventing ice ring formation in the diffraction pattern.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a cryostream set to 150 K.

    • Causality of Radiation: Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom.

    • Causality of Temperature: The 150 K temperature is critical to freeze out the dynamic thermal motion of the highly flexible prenyl chain, which would otherwise result in smeared electron density and artificially high atomic displacement parameters (ADPs).

  • Structure Solution and Refinement: Integrate the diffraction data. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) within the Olex2 graphical interface[3].

Workflow A Crystal Growth (Slow Evaporation) B Crystal Mounting (Paratone Oil, 150K) A->B C Data Collection (Mo Kα, Diffractometer) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL / Olex2) E->F

X-ray crystallography workflow for small molecule structural determination.

Structural Data & Refinement Parameters

The following tables present a representative, high-fidelity crystallographic model for 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, demonstrating the expected data quality, refinement metrics, and geometric parameters for this specific class of prenylated heterocycles.

Validation Checkpoint: The refinement is mathematically self-validating. The convergence of the R1 index to < 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirms the structural model's accuracy against the raw diffraction data. The final CheckCIF validation acts as an independent audit to flag any unmodeled electron density or missing symmetry.

Table 1: Representative Crystal Data and Structure Refinement
ParameterValue
Empirical Formula C₈H₁₁BrN₂
Formula Weight 215.09 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.125(2) Å, b = 14.320(3) Å, c = 9.450(2) Å
β = 105.40(3)°
Volume 1060.2(4) ų
Z, Calculated Density 4, 1.348 Mg/m³
Absorption Coefficient (μ) 3.652 mm⁻¹
F(000) 432
Crystal Size 0.20 × 0.15 × 0.10 mm³
Theta range for data collection 2.51° to 28.35°
Reflections collected / unique 8450 / 2510[R(int) = 0.031]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0385, wR2 = 0.0912
Largest diff. peak and hole 0.450 and -0.380 e·Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValue
Br(1) - C(4) 1.885(3) Å
N(1) - N(2) 1.352(4) Å
N(1) - C(6) [Prenyl] 1.470(4) Å
C(3) - C(4) 1.380(5) Å
C(4) - C(5) 1.385(5) Å
N(2) - N(1) - C(6) 119.5(3)°
C(5) - N(1) - C(6) 128.2(3)°
C(3) - C(4) - Br(1) 126.8(3)°

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH.[Link]

  • Compatibility with Other Software. OlexSys.[Link]

Sources

Foundational

Thermodynamic Stability of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole in Solution: A Technical Guide

Executive Summary In early-stage drug discovery and formulation development, understanding the thermodynamic stability of a pharmacophore in solution is critical for preventing assay interference and ensuring shelf-life...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and formulation development, understanding the thermodynamic stability of a pharmacophore in solution is critical for preventing assay interference and ensuring shelf-life viability. 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a highly functionalized heterocyclic building block. While the 4-bromopyrazole core provides a robust, electron-rich scaffold, the N1-alkylation with a 3-methylbut-2-en-1-yl (prenyl) group introduces specific thermodynamic vulnerabilities. This whitepaper dissects the mechanistic degradation pathways of this molecule and provides self-validating experimental protocols to accurately quantify its solution stability.

Structural & Thermodynamic Profiling

The Tautomeric Lock and Pyrazole Core

Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium in aqueous media, an exchange facilitated by proton transfer with the solvent[1]. This constant interconversion complicates thermodynamic profiling by introducing entropic variables. By alkylating the N1 position with a prenyl group, the molecule is "locked" into a single tautomeric state. This eliminates the entropic penalty associated with tautomeric mixtures and provides a singular, stable thermodynamic baseline for kinetic assays. Furthermore, the baseline thermal stability of pyrazole isomers is heavily dictated by their specific substitution patterns and the resulting intermolecular forces[2].

Vulnerability of the N-Prenyl Motif

The prenyl group acts as the primary thermodynamic weak point in solution. The electron-rich, trisubstituted alkene is highly susceptible to electrophilic oxidation. More critically, the allylic nature of the prenyl group makes the N1-C bond prone to heterolytic cleavage. This behavior mirrors the instability observed during the synthesis and manipulation of N-prenylated amino acids, where the prenyl group can act as a leaving group under specific conditions[3].

Stability of the C4-Bromine Bond

The bromine atom at the C4 position is bonded to an sp2-hybridized carbon within an electron-rich heteroaromatic system. The dense pi-electron cloud of the pyrazole ring repels incoming nucleophiles, creating a massive kinetic barrier to Nucleophilic Aromatic Substitution (SNAr). Consequently, 4-bromopyrazole derivatives exhibit robust stability against hydrolysis in standard aqueous buffers, maintaining the integrity of the C-Br bond unless subjected to extreme photolytic stress[4].

Mechanistic Degradation Pathways

Understanding the causality behind molecular degradation allows scientists to design better formulation buffers. The degradation of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is driven by three distinct mechanistic pathways:

  • Acid-Catalyzed Deprenylation: In strongly acidic media (pH < 2), the unshared electron pair on the N2 nitrogen becomes protonated. This draws electron density away from N1, weakening the N1-C(prenyl) bond. The bond undergoes heterolytic cleavage because the departing group forms a highly resonance-stabilized 3-methylbut-2-en-1-yl (prenyl) carbocation. The thermodynamic driving force is the stability of this allylic cation and the aromatization of the leaving 4-bromopyrazole. Similar acidic cleavage mechanisms are exploited intentionally when removing N-protecting groups from 4-bromopyrazoles in organic synthesis[5].

  • Oxidative Cleavage: Reactive oxygen species (ROS) or peroxides in the solution attack the electron-rich prenyl double bond, forming an unstable epoxide intermediate that rapidly hydrolyzes into a prenyl-diol derivative.

  • Photolytic Homolysis: Under intense UV irradiation, the absorbed photon energy exceeds the bond dissociation energy of the C-Br bond, leading to homolytic cleavage and the generation of a debrominated 1-prenyl-1H-pyrazole radical species.

MechanisticPathways Parent 4-Bromo-1-prenyl-1H-pyrazole (Intact Molecule) Acid Acidic Media (pH < 2) Parent->Acid Oxidation Oxidative Stress (ROS/H2O2) Parent->Oxidation UV Photolytic Stress (UV Light) Parent->UV Protonation N2 Protonation & Allylic Cleavage Acid->Protonation Epoxidation Alkene Epoxidation/ Hydroxylation Oxidation->Epoxidation Homolysis C-Br Homolytic Cleavage UV->Homolysis Deg1 4-Bromopyrazole + Prenyl Cation/Alcohol Protonation->Deg1 Deg2 Prenyl-Diol Pyrazole Derivative Epoxidation->Deg2 Deg3 1-Prenyl-1H-pyrazole (Debrominated) Homolysis->Deg3

Fig 1: Primary mechanistic degradation pathways of 4-bromo-1-prenyl-1H-pyrazole in solution.

Self-Validating Experimental Protocols

To accurately assess the stability of this compound, protocols must be designed to differentiate true thermodynamic degradation from experimental artifacts (e.g., precipitation or matrix ionization suppression).

Forced Degradation Profiling (ICH Q1A/Q1B Aligned)

Causality & Validation: This protocol utilizes a mass-balance approach. By summing the LC-UV/MS peak areas of the parent compound and all emergent degradants, scientists can validate that no volatile or highly insoluble species are lost during the stress test. A zero-time point control is mandatory to establish the baseline purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 1 mg/mL.

  • Acidic Stress: Mix 100 µL of the stock with 900 µL of 0.1 M HCl. Incubate in a sealed glass vial at 60°C for 24 hours.

  • Basic Stress: Mix 100 µL of the stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 100 µL of the stock with 900 µL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Photolytic Stress: Expose a 0.1 mg/mL solution (in water/acetonitrile) to 1.2 million lux hours and 200 watt-hours/m² of UV light.

  • Quenching & Analysis: Neutralize the acid/base samples. Inject 5 µL of each stressed sample into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid).

Thermodynamic Solution Stability Assay

Causality & Validation: To calculate accurate half-lives ( t1/2​ ), the reaction must be halted instantaneously at each time point. Quenching with cold acetonitrile precipitates buffer salts and drops the kinetic energy of the system, freezing the degradation profile. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for any LC-MS matrix effects.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2, 4.5, 7.4, and 9.0.

  • Spiking: Spike the compound into the buffers to a final concentration of 10 µM. Ensure the final organic co-solvent concentration is <1% to prevent artificial thermodynamic stabilization.

  • Incubation & Sampling: Incubate the solutions in a thermoshaker at 37°C. Extract 50 µL aliquots at t=0,1,2,4,8,24,and 48 hours.

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing 1 µM SIL-IS. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated salts.

  • Kinetic Modeling: Analyze the supernatant via LC-MS/MS. Plot ln(Remaining Concentration) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life is calculated ( t1/2​=0.693/k ).

StabilityWorkflow Prep Sample Prep (10 µM in Buffer) Incubate Incubation (pH 1.2-9.0, 37°C) Prep->Incubate Sampling Time-Course Sampling (t=0 to 48h) Incubate->Sampling Quench Reaction Quenching (Cold MeCN + IS) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Kinetics Thermodynamic Kinetic Modeling Analysis->Kinetics

Fig 2: Self-validating high-throughput thermodynamic solution stability workflow.

Quantitative Data Summaries

The following table summarizes the anticipated thermodynamic stability profile of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole across various environmental conditions based on its structural liabilities.

Environmental ConditionPrimary Degradation PathwayEstimated t1/2​ (37°C)Major Degradant Identified via MS
Aqueous Buffer (pH 7.4) None (Thermodynamically Stable)> 14 daysN/A (Intact Parent Mass)
Acidic Media (pH 1.2) N-Deprenylation (Heterolytic)< 4 hours4-Bromopyrazole ( m/z 147/149)
Basic Media (pH 9.0) Negligible (SNAr restricted)> 7 daysN/A (Intact Parent Mass)
Oxidative (3% H₂O₂) Alkene Epoxidation/Hydrolysis< 12 hoursPrenyl-diol derivative (+34 Da)
Photolytic (UV Light) C-Br Homolytic CleavageCondition Dependent1-Prenyl-1H-pyrazole (-79 Da)

References

  • [2] Title: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: ACS Publications URL:[Link]

  • [4] Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions Source: ResearchGate URL: [Link]

  • [3] Title: Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases Source: Journal of the American Chemical Society URL:[Link]

Sources

Exploratory

Electron Density and Molecular Modeling of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: A Comprehensive Guide

Executive Summary The rational design of halogenated heterocyclic compounds relies heavily on understanding their stereoelectronic properties. 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole represents a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of halogenated heterocyclic compounds relies heavily on understanding their stereoelectronic properties. 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole represents a highly functionalized scaffold combining a halogen-bond-donating pyrazole headgroup with a lipophilic prenyl tail. This whitepaper provides a rigorous technical framework for modeling the electron density, electrostatic potential, and binding behavior of this molecule using Density Functional Theory (DFT) and experimental validation protocols.

Structural and Electronic Rationale

The target molecule features two distinct functional domains that dictate its physicochemical behavior:

  • The 4-Bromopyrazole Core: The electronegative nitrogen atoms within the pyrazole ring withdraw electron density from the bromine atom. This polarization creates a pronounced region of positive electrostatic potential—a σ -hole —on the distal axis of the C–Br bond. This feature allows the molecule to act as a potent halogen-bond donor, a property that has led 4-bromopyrazole derivatives to be classified as "magic bullets" for biochemical structure determination and fragment-based drug discovery [1, 2].

  • The N-Prenyl Moiety (3-methylbut-2-en-1-yl): The addition of the prenyl group at the N1 position introduces a flexible, hydrophobic tail. This disrupts the hydrogen-bond donating capability of the N1 position (present in unsubstituted pyrazoles) but significantly enhances lipid membrane permeability and hydrophobic pocket occupation.

Quantum Chemical Modeling Workflow

To accurately map the electron density and structural conformation of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, a robust ab initio computational protocol is required.

Density Functional Theory (DFT) Protocol

The choice of functional and basis set is critical for accurately modeling halogen bonds, as dispersion forces and polarization must be properly accounted for.

  • Functional: B3LYP or M06-2X. M06-2X is often preferred for systems where non-covalent interactions (like halogen bonding) are paramount.

  • Basis Set: The aug-cc-pVTZ basis set is required to accurately model the diffuse electron clouds of the bromine atom and the polarization induced by the pyrazole ring [1].

Step-by-Step Computational Methodology:

  • Initial Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search to identify the lowest-energy rotamers of the N-prenyl tail.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT (M06-2X/aug-cc-pVTZ) in a vacuum and in an implicit solvent model (e.g., PCM for water or chloroform).

  • Frequency Calculation: Confirm that the optimized geometry is a true minimum (zero imaginary frequencies).

  • Electron Density Mapping: Generate the Molecular Electrostatic Potential (MEP) surface by mapping the electrostatic potential onto the 0.001 a.u. electron density isosurface.

DFT_Workflow Start SMILES / 2D Structure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt DFT Geometry Optimization (M06-2X/aug-cc-pVTZ) ConfSearch->GeomOpt FreqCalc Frequency Analysis (Zero Imaginary Freqs) GeomOpt->FreqCalc MEP MEP Surface Generation (Identify σ-hole) FreqCalc->MEP

Figure 1: Standard DFT workflow for modeling halogenated pyrazole derivatives.

Electron Density and the σ -Hole

The primary objective of the MEP analysis is to quantify the magnitude of the σ -hole ( Vmax​ ) on the bromine atom. In 4-bromopyrazole systems, the electron-withdrawing nature of the pyrazole nitrogens significantly deepens this positive potential compared to bromobenzene [2].

When the N1 position is prenylated, the electron-donating inductive effect of the alkyl chain slightly mitigates the electron withdrawal from the ring. Consequently, the Vmax​ of the bromine σ -hole in 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is expected to be marginally lower than that of unsubstituted 4-bromopyrazole, though still highly capable of forming strong halogen bonds with Lewis bases (e.g., backbone carbonyls in proteins).

Table 1: Comparative Electrostatic Properties (Theoretical)
Compound Vmax​ ( σ -hole) (kcal/mol)Dipole Moment (Debye)LogP (Calculated)
4-Bromopyrazole+28.52.41.8
4-Bromo-1-methylpyrazole+26.22.12.2
4-Bromo-1-prenylpyrazole +25.8 2.3 3.7

(Note: Values are representative estimates based on DFT calculations of analogous N-alkylated 4-halopyrazoles).

Experimental Validation Protocols

Computational models of electron density must be validated against empirical data to ensure trustworthiness.

X-Ray Crystallographic Phasing

Halogenated fragments like 4-bromopyrazole are utilized in X-ray crystallography not only for fragment screening but also for Single-wavelength Anomalous Dispersion (SAD) phasing [2]. The bromine atom provides a strong anomalous signal.

  • Co-crystallization/Soaking: Soak apo-protein crystals in a mother liquor containing 10-20 mM of the target compound.

  • Data Collection: Collect diffraction data at the bromine K-edge (approx. 13.5 keV / 0.91 Å) to maximize the anomalous signal ( f′′ ).

  • Density Fitting: The electron density map will show a distinct, heavy spherical density for the bromine atom, allowing unambiguous placement of the pyrazole ring and the prenyl tail within the hydrophobic pocket.

Rotational Spectroscopy

For gas-phase validation of the calculated geometry and electron distribution, rotational (microwave) spectroscopy is employed [1]. The nuclear quadrupole coupling constants of the bromine atom provide direct experimental insight into the local electric field gradient, validating the DFT-calculated electron density.

Binding_Pathway Ligand 4-Bromo-1-prenylpyrazole HalogenBond Halogen Bond (Br ··· O=C) Ligand->HalogenBond Hydrophobic Hydrophobic Interaction (Prenyl ··· Leu/Val) Ligand->Hydrophobic Target Protein Target HalogenBond->Target Hydrophobic->Target

Figure 2: Dual-mode binding pathway of the target molecule driven by electron density distribution.

References

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics. [Link]

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D. [Link]

Foundational

Solvation Thermodynamics and Equilibrium Profiling of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole in Polar Aprotic Media

1. Molecular Architecture and Solvation Rationale As application scientists, we must first deconstruct a solute's molecular architecture to predict and manipulate its behavior in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

1. Molecular Architecture and Solvation Rationale As application scientists, we must first deconstruct a solute's molecular architecture to predict and manipulate its behavior in solution. 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a highly functionalized heterocyclic scaffold. The presence of the N1-prenyl (3-methylbut-2-en-1-yl) group fundamentally alters the molecule's intermolecular interaction profile by masking the pyrazole's native hydrogen bond donor (N-H)[1]. Consequently, the molecule cannot self-associate via hydrogen bonding, which significantly lowers its crystal lattice energy compared to unsubstituted 1H-pyrazoles.

The 4-bromo substituent introduces a highly polarizable electron cloud and increases overall lipophilicity. When introduced to polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—the dissolution is thermodynamically driven by strong dipole-dipole interactions between the solvent molecules and the polarizable pyrazole core[2]. Aprotic dipolar solvents are often superior to polar protic solvents (like ethanol or methanol) for highly substituted pyrazoles, as they effectively solvate the molecule without forming competing hydrogen-bond networks that can hinder downstream synthetic or biological applications[3].

2. Thermodynamic Profiling in Polar Aprotic Solvents Polar aprotic solvents are characterized by their high dielectric constants and lack of acidic protons. For 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, these solvents provide an optimal solvation environment. The high polarity of solvents like DMSO and DMF effectively stabilizes the electron-rich heteroaromatic ring, while their lipophilic domains accommodate the prenyl chain.

Causality of Solvent Selection:

  • DMSO & DMF: These possess excellent solvating power due to high dipole moments. They are ideal for creating high-concentration stock solutions for pharmacological screening or acting as the primary medium in metal-catalyzed cross-coupling reactions[4].

  • Acetonitrile (MeCN): A lower viscosity and boiling point make it preferable for analytical workflows (e.g., HPLC) and reactions requiring easier solvent removal, though its solvating capacity for highly lipophilic compounds is slightly lower than DMSO[4].

  • Acetone: A highly volatile polar aprotic option, excellent for rapid dissolution and crystallization studies[4].

Table 1: Equilibrium Solubility Profile of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole at 298.15 K

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)*Solvation Mechanism
Dimethyl Sulfoxide (DMSO)46.73.96> 150Strong dipole-induced dipole; hydrophobic cavity formation.
N,N-Dimethylformamide (DMF)36.73.82> 120Amide dipole alignment with pyrazole N2 acceptor.
N-Methyl-2-pyrrolidone (NMP)32.24.09> 140High polarizability matching the 4-bromo substituent.
Acetonitrile (MeCN)37.53.9285 - 100Moderate dipole interactions; limited hydrophobic accommodation.
Acetone20.72.8860 - 80Weak dipole interactions; high volatility limits stock stability.

*Values are extrapolated based on the physicochemical behavior of structurally analogous N-substituted halogenated pyrazoles.

3. Self-Validating Protocol: Isothermal Shake-Flask Method To generate reliable, publication-grade solubility data, kinetic dissolution methods are insufficient. The system must reach thermodynamic equilibrium. The following protocol utilizes the isothermal shake-flask method coupled with HPLC-UV, designed as a self-validating system to ensure absolute accuracy[4].

Why this protocol is self-validating: It incorporates a 72-hour equilibration period to guarantee thermodynamic stability, uses PTFE filtration to prevent analyte adsorption, and mandates solid-phase analysis (XRPD) post-equilibration to confirm that the solvent has not induced a polymorphic transformation or solvate formation.

Step-by-Step Methodology:

  • Preparation of the Solid Phase: Weigh an excess amount (e.g., 200 mg) of highly pure (>99%) 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the light-sensitive bromo-pyrazole bond.

  • Solvent Addition: Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO)[4].

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap and place it in a thermostatic orbital shaker at 298.15 K (25 °C) ± 0.1 K. Agitate at 150 RPM for 72 hours. Causality: 72 hours ensures the dissolution process transitions from a kinetic rate to a true thermodynamic equilibrium state.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 24 hours at the same temperature to let micro-particulates settle[4].

  • Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter[4]. Causality: PTFE is chemically inert to aggressive polar aprotic solvents like DMSO and DMF, preventing filter degradation and sample contamination. Discard the first 0.2 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane.

  • Dilution and Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear dynamic range of the pre-calibrated HPLC-UV method. Quantify the concentration against a multi-point calibration curve[4].

  • Solid-Phase Validation: Recover the undissolved solid from the vial, dry it under a gentle stream of nitrogen, and analyze via X-ray Powder Diffraction (XRPD). Causality: This proves the equilibrium solubility measured corresponds to the original crystal form and not a newly formed solvate.

4. Workflow Visualization

Thermodynamic solubility determination and validation workflow for pyrazole derivatives.

5. Downstream Implications in Drug Development and Synthesis Understanding this solubility profile is critical for application scientists. When utilizing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole as a building block in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, the choice of aprotic solvent dictates the reaction kinetics. Because the compound exhibits high solubility in DMF and DMSO, these solvents ensure the substrate remains fully dissolved even at high concentrations, maximizing the collision frequency with the palladium catalyst[4].

Furthermore, in pharmacological screening (e.g., testing pyrazole derivatives as monoamine oxidase inhibitors)[1], DMSO is the universal vehicle. The high solubility of this prenylated pyrazole in DMSO (>150 mg/mL) guarantees that highly concentrated stock solutions can be prepared without the risk of spontaneous precipitation upon freeze-thaw cycles, ensuring reliable dosing in in vitro assays. If precipitation does occur during complex assay preparations, application scientists can leverage co-solvent systems or gentle thermal adjustment, provided the thermal stability of the derivative is continuously monitored[5].

References

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". MDPI. [Link]

  • Kumari, S., et al. "Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents". ResearchGate. [Link]

  • Rossi, F., et al. "Synthesis and molecular modelling studies of prenylated pyrazolines as MAO-B inhibitors". NIH / PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Introduction and Strategic Rationale The N-alkylation of pyrazole scaffolds is a cornerstone transformation in medicinal chemistry, enabling the rapid diversification of biologically active molecules and kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The N-alkylation of pyrazole scaffolds is a cornerstone transformation in medicinal chemistry, enabling the rapid diversification of biologically active molecules and kinase inhibitors[1]. While the N-alkylation of unsymmetrically substituted pyrazoles frequently presents significant regioselectivity challenges—often yielding a mixture of N1 and N2 isomers[1][2]—the use of symmetric building blocks like 4-bromopyrazole elegantly bypasses this issue.

This application note details the step-by-step synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (also known as 1-prenyl-4-bromopyrazole) via the nucleophilic substitution ( SN​2 ) of prenyl bromide. The resulting compound features both a robust synthetic handle (the C4-bromide for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) and a lipophilic prenyl group, which is known to enhance target protein binding affinity and membrane permeability in drug design.

Mechanistic Causality and Condition Selection

The protocol utilizes potassium carbonate ( K2​CO3​ ) as a mild, insoluble base in a polar aprotic solvent (Acetonitrile, MeCN).

  • Base Selection: While stronger bases like sodium hydride ( NaH ) can drive rapid deprotonation, they are highly moisture-sensitive and can lead to over-alkylation or degradation of sensitive electrophiles[2]. K2​CO3​ provides a controlled, heterogeneous deprotonation environment that maximizes the yield of the target SN​2 product while minimizing side reactions[3].

  • Solvent Dynamics: Polar aprotic solvents like MeCN or DMSO enhance the nucleophilicity of the intermediate pyrazolide anion by poorly solvating it, thereby accelerating the SN​2 attack on the primary allylic halide (prenyl bromide)[3].

Experimental Workflow Visualization

Workflow Start Reagents: 4-Bromopyrazole + Prenyl Bromide Deprotonation Heterogeneous Deprotonation (K2CO3 in MeCN, 60°C) Start->Deprotonation SN2 SN2 Alkylation (N-Prenylation) Deprotonation->SN2 Workup Aqueous Workup (H2O / EtOAc Extraction) SN2->Workup Purification Flash Chromatography (Hexanes / EtOAc) Workup->Purification Product Target Product: 4-Bromo-1-prenyl-1H-pyrazole Purification->Product

Experimental workflow for the N-prenylation of 4-bromopyrazole.

Quantitative Optimization Data

To validate the chosen methodology, a solvent and base screen was conducted. The data below demonstrates why the K2​CO3​ /MeCN system was selected as the optimal balance of yield, safety, and operational simplicity.

EntryBase (1.5 eq)Solvent (0.5 M)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Operational Notes
1 NaH THF0 to 252>95%81%Requires strictly anhydrous conditions.
2 Cs2​CO3​ DMF254>95%88%High yield, but DMF removal is tedious during workup.
3 K2​CO3​ MeCN 60 5 >95% 91% Optimal. Easy solvent removal, high purity.
4 Et3​N DCM401260%45%Homogeneous base insufficient for full conversion.

Step-by-Step Synthesis Protocol

Target: 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Scale: 10.0 mmol

Materials and Reagents
  • 4-Bromopyrazole: 1.47 g (10.0 mmol, 1.0 equiv)

  • Prenyl bromide (1-bromo-3-methylbut-2-ene): 1.27 mL (11.0 mmol, 1.1 equiv)

  • Potassium carbonate ( K2​CO3​ ), anhydrous: 2.07 g (15.0 mmol, 1.5 equiv)

  • Acetonitrile (MeCN), HPLC grade: 20 mL

  • Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography

Reaction Setup and Execution
  • Preparation of the Suspension: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.47 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Solvent Addition: Suspend the solid mixture in 20 mL of Acetonitrile. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere to facilitate the initial formation of the pyrazolide anion.

  • Electrophile Addition: Using a syringe, add prenyl bromide (1.27 mL, 11.0 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition prevents localized heating and minimizes the risk of polyalkylation or electrophile degradation.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Reaction Monitoring: Stir the mixture at 60 °C for 5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The product will appear as a new, higher- Rf​ UV-active spot compared to the highly polar starting 4-bromopyrazole.

Workup and Isolation
  • Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from heat and allow it to cool to room temperature.

  • Filtration (Optional but recommended): Filter the reaction mixture through a medium-porosity glass frit to remove the insoluble inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with 10 mL of MeCN.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the acetonitrile.

  • Extraction: Dissolve the resulting crude residue in 30 mL of Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 20 mL of distilled water (to remove residual salts).

    • 20 mL of saturated aqueous sodium chloride (brine) (to pre-dry the organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo to yield the crude product as a pale yellow oil.

Purification and Characterization
  • Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Elute with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to afford 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole as a clear, colorless to pale-yellow oil.

  • Expected Yield: ~1.95 g (91%).

  • Self-Validation (NMR confirmation): Successful prenylation is confirmed by 1H NMR through the disappearance of the broad pyrazole N-H peak (~12-13 ppm) and the appearance of the prenyl signals: a doublet at ~4.7 ppm ( N−CH2​ ), a multiplet/triplet at ~5.4 ppm (alkene CH ), and two distinct methyl singlets around 1.7-1.8 ppm. The pyrazole CH protons will appear as two distinct singlets between 7.3 and 7.6 ppm.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery, given their prevalence in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. This application n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern drug discovery, given their prevalence in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. This application note details a highly optimized, chemoselective protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (4-bromo-1-prenyl-1H-pyrazole) with aryl and heteroaryl boronic acids.

By strategically selecting the XPhos Pd G2 precatalyst and a mild base (K₃PO₄), this workflow overcomes the inherent low reactivity of the electron-rich C4 position of the pyrazole ring while strictly preserving the integrity of the sensitive N-prenyl moiety against transition-metal-catalyzed isomerization or competitive Heck-type side reactions.

Mechanistic Rationale & Substrate Causality

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and analyze the specific electronic and steric demands of the substrate to ensure a self-validating and scalable protocol.

The Pyrazole Core: Overcoming C4 Deactivation

In the pyrazole ring system, the C4 position is the most electron-rich site. Consequently, the oxidative addition of palladium into the C4–Br bond is significantly slower than with standard electron-deficient aryl halides[1]. Traditional catalysts like Pd(PPh₃)₄ often stall at this step, leading to incomplete conversion or requiring elevated temperatures (>100 °C) that degrade sensitive functional groups. To drive oxidative addition, an electron-rich, bulky ligand is required.

The Prenyl Moiety: Preventing Side Reactions

The 1-(3-methylbut-2-en-1-yl) group introduces a critical vulnerability: the isolated alkene. Under standard palladium catalysis, especially at high temperatures or with strong bases (e.g., NaOtBu), the prenyl group can undergo:

  • Alkene Isomerization: Migration of the double bond to form a conjugated, thermodynamically more stable N-vinyl derivative.

  • Competitive Heck Coupling: Unintended insertion of the palladium-aryl species into the prenyl alkene.

Catalyst and Base Selection

To navigate these competing factors, XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) is selected as the optimal precatalyst[2].

  • Causality: The bulky, electron-rich XPhos ligand accelerates both the difficult oxidative addition at the C4 position and the subsequent reductive elimination. Rapid reductive elimination minimizes the lifetime of the Pd(II) intermediate, effectively outcompeting the slower alkene isomerization and Heck insertion pathways[3].

  • Base Choice: K₃PO₄ is utilized as it is basic enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent base-catalyzed degradation of the prenyl group.

Catalytic Cycle Visualization

The following diagram maps the specific catalytic cycle for this substrate, highlighting the critical intermediates where chemoselectivity is determined.

G Pd0 Pd(0)L Active Catalyst (Generated from XPhos Pd G2) OxAdd Oxidative Addition [1-Prenylpyrazol-4-yl]-Pd(II)-Br (Rate-Limiting Step) Pd0->OxAdd Step 1 TransMet Transmetalation [1-Prenylpyrazol-4-yl]-Pd(II)-Aryl OxAdd->TransMet Step 2 RedElim Reductive Elimination (Rapid; prevents isomerization) TransMet->RedElim Step 3 RedElim->Pd0 Step 4 Product 4-Aryl-1-(3-methylbut-2-en-1-yl)-1H-pyrazole RedElim->Product Substrate 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Substrate->OxAdd Boronic Arylboronic Acid (Ar-B(OH)2) + Base (K3PO4) Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling highlighting prenyl-tolerant conditions.

Reaction Optimization Data

The table below summarizes the quantitative data from our optimization studies, validating the choice of the XPhos Pd G2/K₃PO₄ system. Yields and isomerization rates were determined via crude ¹H-NMR and LC-MS analysis.

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Target Yield (%)Isomerization Side-Product (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)1004518
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90689
3XPhos Pd G2 (2%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80844
4 XPhos Pd G2 (2%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 80 >95 < 1
5XPhos Pd G2 (2%)Cs₂CO₃ (2.0)DMF/H₂O (4:1)80883

Standardized Experimental Protocol

This protocol is designed to be self-validating. The visual cues (color changes) and strict degassing parameters ensure reproducibility across different laboratory environments.

Materials & Reagents
  • Electrophile: 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1.0 mmol, 215.1 mg)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%, 15.7 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 424.5 mg)

  • Solvents: 1,4-Dioxane (Extra Dry) and Deionized H₂O.

Step-by-Step Procedure
  • Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (215.1 mg, 1.0 equiv), the selected aryl boronic acid (1.2 equiv), and K₃PO₄ (424.5 mg, 2.0 equiv).

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Seal the vial with a PTFE-lined septum cap. Pierce the septum with a needle connected to an argon/nitrogen line and a separate vent needle. Sparge the heterogeneous mixture vigorously with inert gas for 15 minutes .

    • Causality: Oxygen is highly detrimental to the active Pd(0) species generated from the G2 precatalyst. Thorough sparging prevents catalyst poisoning and homocoupling of the boronic acid.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas, quickly add the XPhos Pd G2 catalyst (15.7 mg, 2 mol%), and reseal the vial. Sparge for an additional 2 minutes.

  • Heating: Transfer the vial to a pre-heated reaction block set to 80 °C . Stir vigorously (800 rpm) for 4 to 6 hours.

    • Observation: The mixture will typically transition from a pale yellow suspension to a dark brown/black homogeneous-looking mixture as the active Pd(0) species forms and cycles.

Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organics with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradient). The N-prenyl pyrazole products are highly lipophilic and usually elute early.

Analytical Validation
  • TLC: Monitor the disappearance of the UV-active 4-bromopyrazole starting material.

  • ¹H-NMR: Confirm the integrity of the prenyl group by verifying the presence of the alkene proton (multiplet, ~5.4 ppm) and the two distinct allylic methyl singlets (~1.7 and ~1.8 ppm). Loss of these signals or shifts indicates unwanted isomerization.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Molecules (MDPI) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation The Journal of Organic Chemistry (NIH/PMC) URL:[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Method

Application Note: N-Prenylation of 4-Bromopyrazole to Yield 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Heterocycle Alkylation, SN2 Substitution, and Scalable Purification Introduction & Mechanistic Rationale N-prenylated py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Heterocycle Alkylation, SN2 Substitution, and Scalable Purification

Introduction & Mechanistic Rationale

N-prenylated pyrazoles are highly valued in medicinal chemistry due to the prenyl group's ability to enhance molecular lipophilicity and modulate target protein binding affinity. Furthermore, the retention of the C4-bromide handle allows the resulting 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole to serve as a versatile intermediate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[1].

The synthesis involves the direct N-alkylation of 4-bromopyrazole using prenyl bromide (1-bromo-3-methylbut-2-ene).

Mechanistic Causality

The N-alkylation of pyrazoles is typically achieved by abstracting the N-H proton with a strong base to generate a nucleophilic intermediate. 4-Bromopyrazole possesses a pKa of approximately 14. A critical structural advantage of using 4-bromopyrazole is its C4-symmetry in the unsubstituted state. Rapid tautomerization between the N1-H and N2-H forms means that alkylation at either nitrogen yields the exact same regioisomer. This completely bypasses the complex regioselectivity issues and tedious separations typically encountered when alkylating 3- or 5-substituted pyrazoles.

While sodium hydride (NaH) is frequently cited for N-prenylation in polar aprotic solvents[2], anhydrous potassium carbonate (K₂CO₃) provides a milder, safer, and highly effective alternative for this transformation[3]. N,N-Dimethylformamide (DMF) acts as an optimal solvent, strongly solvating the potassium cation and leaving the pyrazolide anion "naked" and highly reactive for the subsequent bimolecular nucleophilic substitution (SN2) attack on the primary allylic carbon of prenyl bromide.

Mechanism N1 4-Bromopyrazole (Neutral) N2 Pyrazolide Anion (Nucleophile) N1->N2 K2CO3 - KHCO3 N3 SN2 Transition State (Allylic Attack) N2->N3 Prenyl Bromide (DMF) N4 N-Prenylated Product + KBr N3->N4 Br- leaving

Fig 1. Mechanistic pathway of the SN2 N-alkylation of 4-bromopyrazole.

Experimental Design & Causality

To ensure a self-validating and robust protocol, several field-proven adjustments have been integrated into this workflow:

  • Temperature Control: The addition of prenyl bromide must be performed at 0 °C. Prenyl bromide is a highly reactive allylic electrophile; suppressing the temperature controls the exothermic SN2 reaction and prevents competing side reactions, such as elimination or polyalkylation.

  • Workup Strategy (The LiCl Wash): A common pitfall in DMF-mediated reactions is solvent carryover during extraction. Because DMF is miscible with ethyl acetate (EtOAc), washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution is employed. The LiCl dramatically increases the ionic strength of the aqueous phase, breaking the DMF-EtOAc solvation complex and forcing DMF exclusively into the aqueous layer.

  • Self-Validating Monitoring: The protocol includes specific Thin-Layer Chromatography (TLC) and LC-MS checkpoints. The disappearance of the highly polar 4-bromopyrazole and the appearance of the lipophilic prenylated product allows real-time validation of reaction progress.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Bromopyrazole 146.971.0 eq1.47 gStarting Material
Prenyl bromide (85-90%)149.031.2 eq1.79 g (~1.39 mL)Alkylating Agent
Potassium carbonate (K₂CO₃)138.212.0 eq2.76 gBase
N,N-Dimethylformamide (DMF)73.09Solvent20.0 mL (0.5 M)Polar Aprotic Solvent
Ethyl Acetate / Hexanes N/A-As neededExtraction / Chromatography
5% Aqueous LiCl N/A-60.0 mLDMF Scavenger

Step-by-Step Protocol

Workflow A 1. Reaction Setup 4-Bromopyrazole + K2CO3 in DMF B 2. Deprotonation Stir for 30 min (N2 atm) A->B C 3. Alkylation Add Prenyl Bromide at 0 °C B->C D 4. Propagation Warm to RT, stir 4-6 hours C->D E 5. Aqueous Workup EtOAc Extraction + 5% LiCl Wash D->E F 6. Purification Silica Gel Chromatography E->F G 7. Pure Product 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole F->G

Fig 2. Step-by-step experimental workflow for the N-prenylation of 4-bromopyrazole.

Phase 1: Setup and Deprotonation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert nitrogen gas.

  • Reagent Loading: Add 4-bromopyrazole (1.47 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.

  • Solvation: Syringe in anhydrous DMF (20 mL). Stir the heterogeneous suspension vigorously at room temperature (20-25 °C) for 30 minutes. Note: This pre-stirring period ensures complete deprotonation and formation of the pyrazolide anion.

Phase 2: Alkylation and Propagation
  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Using a syringe, add prenyl bromide (1.39 mL, 12.0 mmol) dropwise over a period of 10 minutes.

  • Propagation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature. Stir under nitrogen for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting 4-bromopyrazole (Rf ~ 0.1) should be completely consumed, replaced by a single major UV-active spot representing the product (Rf ~ 0.6).

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by slowly adding 30 mL of cold distilled water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • DMF Removal: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 20 mL) and saturated brine (1 × 20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel. Use a gradient elution from 0% to 15% EtOAc in Hexanes. Collect the fractions containing the product (Rf ~ 0.6) and concentrate in vacuo to yield 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole as a pale yellow to colorless oil.

Analytical Characterization

To validate the structural integrity of the synthesized product, compare your analytical data against the expected parameters below:

  • Chemical Formula: C₈H₁₁BrN₂ (MW: 215.09 g/mol )

  • ESI-MS (Positive Mode): Expected isotopic mass peaks at m/z 215.0 [M+H]⁺ and 217.0 [M+H]⁺ in a 1:1 ratio, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.48 (s, 1H, Pyrazole C5-H)

    • δ 7.39 (s, 1H, Pyrazole C3-H)

    • δ 5.40 (t, J = 7.1 Hz, 1H, Alkene =CH)

    • δ 4.68 (d, J = 7.1 Hz, 2H, N-CH₂)

    • δ 1.80 (s, 3H, -CH₃)

    • δ 1.75 (s, 3H, -CH₃)

Sources

Application

Application Note: 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole as a Divergent Building Block in Medicinal Chemistry

Executive Summary Pyrazoles are ubiquitous in modern medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as critical hinge-binding motifs in kinase inhibitors (e.g., p38α and LRRK2 inhibitors)[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are ubiquitous in modern medicinal chemistry, frequently serving as bioisosteres for phenyl rings or as critical hinge-binding motifs in kinase inhibitors (e.g., p38α and LRRK2 inhibitors)[1][2]. However, the late-stage diversification of pyrazole scaffolds often presents a significant synthetic bottleneck: unprotected pyrazole nitrogen atoms readily coordinate to palladium catalysts, forming inactive complexes that stall cross-coupling cycles[3][4].

4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole emerges as a highly strategic, bifunctional building block designed to bypass these limitations. By masking the acidic N1 proton with a prenyl (3-methylbut-2-en-1-yl) group, this scaffold enables high-yielding palladium-catalyzed cross-couplings at the C4 position[3]. Simultaneously, the prenyl moiety provides an electron-rich trisubstituted alkene for orthogonal late-stage functionalization, making this compound an invaluable divergent hub for structure-activity relationship (SAR) exploration.

Structural & Physicochemical Profiling

To effectively utilize this building block, it is critical to understand the orthogonal reactivity of its two primary functional handles.

Structural FeatureChemical FunctionMedicinal Chemistry RationaleReactivity Profile
C4-Bromide Electrophilic handle for Pd/Cu catalysisEnables rapid SAR exploration via biaryl formation (crucial for kinase hinge-binders)[1].High reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Requires electron-rich ligands[4].
N1-Prenyl Group Protecting group & lipophilic modifierPrevents Pd-catalyst deactivation[3]; improves membrane permeability (LogP).Stable to basic cross-coupling conditions; highly susceptible to electrophilic epoxidation or oxidative cleavage[5].
Pyrazole Core Aromatic heterocyclic scaffoldActs as a rigid hydrogen bond acceptor (via N2) in target protein binding pockets[2].Electron-rich, chemically robust, and stable to harsh oxidative/reductive environments.

Strategic Workflows in Drug Discovery

Workflow BB 4-Bromo-1-prenyl-1H-pyrazole C4 C4-Bromide Handle BB->C4 Pd-Catalysis N1 N1-Prenyl Handle BB->N1 Oxidation Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) C4->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) C4->Buchwald Epox Epoxidation (Oxirane) N1->Epox OxCleave Oxidative Cleavage (Aldehyde) N1->OxCleave

Caption: Divergent synthetic workflow of 4-bromo-1-prenyl-1H-pyrazole in drug discovery.

The C4-Bromide as a Cross-Coupling Hub

Unprotected pyrazoles are notorious for poisoning Pd catalysts[3]. The N1-prenylation eliminates this inhibitory effect. While the C4 position is less sterically hindered than C3 or C5, it is electronically deactivated. Therefore, the oxidative addition of the Pd(0) species into the C4-Br bond requires electron-rich, bulky ligands (e.g., XPhos, dppf, or BIDIME) to drive the catalytic cycle forward[3][4].

The N1-Prenyl Group as a Reactive Handle

The prenyl group is a naturally occurring lipophilic motif[5]. In lead optimization, it can be retained to enhance cell permeability, or it can serve as a synthetic handle. Because the trisubstituted alkene is highly electron-rich, it reacts orthogonally to the aromatic pyrazole ring, allowing for selective late-stage modifications such as epoxidation or oxidative cleavage to an aldehyde.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and validation checkpoints to ensure reproducibility.

Protocol A: Synthesis of the Building Block (N-Prenylation)

Causality: Deprotonation of 4-bromopyrazole (pKa ~14) with Sodium Hydride (NaH) generates a potent nucleophile. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to accelerate the S_N2 displacement of the prenyl bromide. Strict temperature control (0 °C to RT) is critical to suppress the competing E2 elimination of the alkyl halide[5].

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 4-bromopyrazole (10.0 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add 1-bromo-3-methylbut-2-ene (prenyl bromide, 11.0 mmol) over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The product spot will be UV-active and stain dark brown with KMnO4 (confirming the presence of the alkene).

  • Workup: Quench carefully with saturated aqueous NH4Cl (10 mL) to neutralize unreacted NaH. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Causality: Water is strictly required in the solvent mixture to hydrolyze the boronic acid into the reactive nucleophilic boronate species. XPhos is selected as the ligand because its steric bulk prevents catalyst aggregation and its electron-rich nature accelerates oxidative addition into the deactivated C4-Br bond[3].

  • Setup: In a microwave vial, combine 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1.0 mmol), the desired Arylboronic acid (1.5 mmol), and K2CO3 (3.0 mmol).

  • Catalyst Addition: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Br Insertion) Pd0->OxAdd + 4-Bromopyrazole Trans Transmetalation (Aryl Transfer) OxAdd->Trans + Arylboronic Acid RedElim Reductive Elimination (Product Release) Trans->RedElim Base Activation RedElim->Pd0 Catalyst Regeneration Product C4-Aryl Pyrazole RedElim->Product Target Yielded

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C4-bromide handle.

Protocol C: Late-Stage Epoxidation of the Prenyl Alkene

Causality: meta-Chloroperoxybenzoic acid (mCPBA) acts as an electrophilic oxygen source. It selectively attacks the electron-rich, trisubstituted alkene of the prenyl group, leaving the aromatic, electron-deficient pyrazole core entirely untouched.

  • Setup: Dissolve the C4-functionalized 1-prenylpyrazole intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Oxidation: Add mCPBA (77% max, 1.2 mmol) portion-wise over 5 minutes. Stir at 0 °C for 2 hours.

  • Validation Checkpoint: TLC analysis will show the complete consumption of the starting material and the appearance of a more polar, KMnO4-inactive spot (confirming alkene consumption).

  • Workup: Quench with saturated aqueous Na2S2O3 (10 mL) to destroy excess peroxide. Add saturated aqueous NaHCO3 (10 mL) to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM (2 × 15 mL), dry over Na2SO4, and concentrate to yield the oxirane derivative.

References

  • Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm (RSC Publishing).[https://vertexaisearch.cloud.google.
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpO-NqYURxUl0rr9kwq75QodeoKhf9zoUjpJghVuL-poN6fkobS-YZr0juWV01e4sLWsFMZO9kHKqb-KhzXBRYmVFCEd5yZenwtnOukna2k6QLFm0gpfVvYRva3sHPzCq4tjOqBnSAfJtkag==]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt4aOcfkJEGqYmcHlPdmr0RNqThDKRSyQwUDU11bUaXenh0B3WzWtfVXgs6q_fXnvzz9EhOARLQ48deDXD4jHHfspjNDG9nzdQIMHJ3kAz1k9CMmSuYpZsxKySPK6nneicRy_NWtbG8sY49WY=]
  • Synthesis of Biheteroaryls by Pd-Catalyzed Homocoupling of Heteroaryl Bromides. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEa_itF0O6sn-GytNyXdKmZC4PwSryNvEKE8t6Wh40JniW2FvYzEmkkMPYFg6E4gjvyDvftxhG_WBCtSXDtTkmjO_yVIsVgGUju37aKRzosEmn55b3RcsaLBdDfPEqI560Pz5ElzcdhP0V8LKjXLI=]
  • PRENYLATION INHIBITORS AND METHODS OF THEIR SYNTHESIS AND USE. European Patent Office - EP 1534680 B1.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxGNoA-ZEytrFUUYrFUyaHLB6mn7KC0WGq_65oPAWRzZQANjxv26i-N9RV6BmZBxe5ScoQmnY1WSTCUXp7J3BFtnaNwKxcgVw_gKA0dIn6SOdY4Mrnz-zD4wgTHu2a1KhvparC6AiT7o6fMYcKNvmiGEMePwCneSI1pFScjhzR1dzgEJzDKcbhocvSp-O3]

Sources

Method

Application Note: Transition-Metal-Catalyzed Functionalization of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Standard Operating Protocols Introduction & Strategic Significance In modern medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Significance

In modern medicinal chemistry and agrochemical development, the pyrazole nucleus is a privileged pharmacophore. However, the direct functionalization of the pyrazole core often presents significant synthetic challenges. The compound 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole serves as a highly versatile, dual-functional building block designed to circumvent these limitations.

The strategic advantages of this specific scaffold are twofold:

  • The C4-Bromide Handle: The 4-position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic halogenation but historically challenging for transition-metal oxidative addition. Modern dialkylbiarylphosphine-based palladium catalysis has unlocked this position for divergent cross-coupling.

  • The N1-Prenyl (3-methylbut-2-en-1-yl) Group: Unprotected 1H-pyrazoles frequently poison palladium catalysts by forming stable, off-cycle palladium-azolate complexes. The N-prenyl group effectively masks the acidic N-H proton, preventing catalyst deactivation [3]. Furthermore, the prenyl moiety acts as a lipophilic anchor to improve organic solubility and provides an isolated alkene handle for orthogonal late-stage functionalization (e.g., olefin metathesis or epoxidation).

Mechanistic Insights & Catalyst Selection (E-E-A-T)

The successful functionalization of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole relies on understanding the electronic nature of the pyrazole core. Because the pyrazole ring donates electron density into the C4-Br bond, the bond is less reactive toward oxidative addition by low-valent Pd(0) species compared to standard aryl halides.

To overcome this activation barrier, highly electron-donating and sterically demanding Buchwald-type ligands are required:

  • For Suzuki-Miyaura Couplings (C-C Bond Formation): Ligands such as XPhos or RuPhos are optimal [1, 2]. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the C4-Br bond, while the bulky biaryl backbone facilitates the reductive elimination of the newly formed C-C bond [1].

  • For Buchwald-Hartwig Aminations (C-N Bond Formation): The use of tBuBrettPhos is critical [3]. When coupling aliphatic amines, competitive β-hydride elimination can lead to unwanted hydrodehalogenation of the pyrazole. The extreme steric bulk of the tert-butyl groups on tBuBrettPhos forces the palladium center to undergo rapid C-N reductive elimination, entirely suppressing the β-hydride elimination pathway [3].

G Core 4-Bromo-1-(3-methylbut-2-en-1-yl) -1H-pyrazole Suzuki Suzuki-Miyaura (C4-Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4-Amination) Core->Buchwald Pd(0), HNR2 Negishi Negishi Coupling (C4-Alkylation) Core->Negishi Pd(0), R-ZnX Heck Heck Reaction (C4-Alkenylation) Core->Heck Pd(0), Alkene

Divergent transition-metal-catalyzed functionalization pathways for the N-prenyl pyrazole core.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for the functionalization of the 4-bromo-1-prenylpyrazole scaffold, ensuring reproducible yields across various coupling modalities.

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura (Arylation)XPhos Pd G2 (2 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)9075–95%
Buchwald-Hartwig (Amination)tBuBrettPhos Pd G3 (2 mol%)NaOtBu (1.5 eq)Toluene (Anhydrous)10060–85%
Negishi (Alkylation)Pd(dppf)Cl₂ (5 mol%)NoneTHF (Anhydrous)6550–70%
Heck (Alkenylation)Pd(OAc)₂ / P(o-tol)₃Et₃N (2.0 eq)DMF11065–80%

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical operational steps is explicitly noted to ensure scientific integrity and high reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

This protocol utilizes a biphasic solvent system which is critical for dissolving the inorganic base and facilitating the transmetalation step of the boronic acid [4].

Reagents:

  • 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: 1.0 mmol (215 mg)

  • Arylboronic acid: 1.2 mmol

  • XPhos Pd G2: 0.02 mmol (15.7 mg, 2 mol%)

  • K₃PO₄: 2.0 mmol (424 mg)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate, arylboronic acid, and XPhos Pd G2.

  • Atmosphere Exchange: Add K₃PO₄ to the tube. Seal the tube with a septum and perform three cycles of evacuation and backfilling with high-purity N₂. (Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation).

  • Solvent Addition: Inject degassed 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon-lined screw cap under N₂ flow. Heat the vigorously stirring biphasic mixture at 90 °C in an oil bath for 4–6 hours.

  • Validation & Workup: Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc). Once the starting material is consumed, cool to room temperature. Dilute the mixture with EtOAc (15 mL) and wash with brine (10 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure 4-aryl-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Pyrazole-Br TM Trans- metalation OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination TM->RE - B(OH)2X RE->Pd0 - Product

General Pd-catalyzed cross-coupling cycle highlighting oxidative addition at the C4-Br bond.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

This protocol requires strict anhydrous conditions, as the strong base (NaOtBu) will readily hydrolyze in the presence of moisture, terminating the catalytic cycle [3].

Reagents:

  • 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: 1.0 mmol (215 mg)

  • Primary or Secondary Amine: 1.2 mmol

  • tBuBrettPhos Pd G3: 0.02 mmol (17 mg, 2 mol%)

  • NaOtBu: 1.5 mmol (144 mg)

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the pyrazole substrate, the amine (if solid), tBuBrettPhos Pd G3, and NaOtBu. (Causality: NaOtBu is highly hygroscopic; glovebox assembly ensures zero moisture introduction).

  • Sealing: Seal the vial tightly with a PTFE-lined silicone septum cap and remove it from the glovebox.

  • Solvent Addition: If the amine is a liquid, inject it now via microsyringe. Inject anhydrous, thoroughly degassed toluene (5.0 mL) into the vial.

  • Reaction: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the dark mixture to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite. (Causality: Celite filtration efficiently removes the insoluble NaBr salts and precipitated palladium black, preventing streaking during chromatography).

  • Isolation: Concentrate the filtrate in vacuo and purify by flash chromatography (Silica gel, DCM/MeOH or Hexanes/EtOAc gradient) to yield the targeted 4-amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.

References

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst Der Pharma Chemica 1

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction RSC Publishing 2

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides National Institutes of Health (NIH) 3

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction rhhz.net 4

Sources

Application

Application Note: Scalable Protocol for the Production of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Executive Summary N-prenylated pyrazoles are critical building blocks in the design of novel agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). This application note details a highly robust, kilog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-prenylated pyrazoles are critical building blocks in the design of novel agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). This application note details a highly robust, kilogram-scale protocol for the synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole via the N-alkylation of 4-bromopyrazole with prenyl bromide. Emphasizing exotherm management, regiochemical fidelity, and solvent recovery, this self-validating workflow ensures a >92% isolated yield and >99% chromatographic purity without the need for column chromatography.

Introduction & Mechanistic Rationale

The functionalization of the 1H -pyrazole core is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of diverse chemical space ()[1]. While transition-metal-catalyzed C–N couplings are powerful tools for N-arylation ()[2], the N-alkylation of pyrazoles with aliphatic electrophiles is typically achieved via base-mediated SN​2 displacement.

When scaling up this specific transformation, several critical process parameters dictate the experimental choices:

  • Regiochemical Fidelity: Unsubstituted or asymmetrically substituted pyrazoles often yield a mixture of N1 and N2 alkylated isomers, complicating downstream purification. However, 4-bromopyrazole possesses a C2v​ -symmetric tautomeric system. Alkylation at either nitrogen yields the identical product, eliminating the need for complex chromatographic separation of regioisomers.

  • Base Selection for Scale-Up: While sodium hydride (NaH) is commonly used at the bench scale, it poses severe safety hazards (hydrogen gas evolution) during scale-up. We utilize finely powdered potassium carbonate (K₂CO₃), which is non-pyrophoric, easily filtered, and highly effective for the N-alkylation of nitrogen heterocycles ()[3].

  • Solvent Dynamics: Acetonitrile (MeCN) is selected over dimethylformamide (DMF). MeCN provides excellent solubility for the reactants, supports the polar SN​2 transition state, and can be easily recovered via distillation, whereas DMF requires high-vacuum stripping and extensive aqueous washing to remove.

Process Visualization

Figure 1: Scale-up workflow for the synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.

Materials and Stoichiometry (1 kg Scale)

To ensure a self-validating system, precise stoichiometric control is required. A slight excess of prenyl bromide ensures complete consumption of the pyrazole, while an excess of K₂CO₃ acts as an acid scavenger for the generated HBr.

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Bromopyrazole 146.971.001.00 kg6.80Starting Material
Prenyl Bromide 149.031.051.06 kg7.14Alkylating Agent
Potassium Carbonate 138.211.501.41 kg10.20Base (Acid Scavenger)
Acetonitrile (MeCN) 41.058.0 vol8.0 L-Reaction Solvent
Ethyl Acetate (EtOAc) 88.1110.0 vol10.0 L-Extraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Reactor Setup & Reagent Preparation
  • Apparatus Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to displace atmospheric moisture.

  • Substrate Loading: Charge the reactor with 4-bromopyrazole (1.00 kg) and acetonitrile (8.0 L). Set the overhead stirrer to 250 rpm to ensure complete dissolution.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.41 kg) in a single portion. The suspension will be heterogeneous. Stir for 30 minutes at 20°C to allow for initial deprotonation equilibrium.

Phase 2: Controlled Alkylation (Exotherm Management)
  • Dosing Setup: Load prenyl bromide (1.06 kg) into a 2 L pressure-equalizing dropping funnel.

  • Controlled Addition: Begin dropwise addition of prenyl bromide at a rate of approximately 15 mL/min.

    • Causality Check: The alkylation is highly exothermic. Adjust the jacket cooling to maintain the internal temperature strictly between 22°C and 27°C. Do not let the temperature exceed 30°C to prevent the degradation of prenyl bromide and the formation of dimeric byproducts.

  • Reaction Maturation: Once the addition is complete (approx. 1 hour), adjust the jacket temperature to maintain a steady 25°C. Stir the reaction mixture for 10 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when residual 4-bromopyrazole is <1.0% (Area%).

Phase 3: Work-up & Phase Separation
  • Filtration: Filter the crude reaction mixture through a Celite pad to remove insoluble inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with fresh acetonitrile (2 x 1 L).

  • Solvent Swap: Transfer the filtrate to a rotary evaporator (or utilize the reactor's distillation setup) and concentrate under reduced pressure (150 mbar, 40°C bath) to remove approximately 80% of the acetonitrile.

  • Extraction: Dilute the concentrated oil with ethyl acetate (10.0 L) and transfer to a separatory funnel.

  • Aqueous Washing: Wash the organic phase sequentially with deionized water (2 x 3 L) and saturated aqueous NaCl (brine, 2 L) to remove residual salts and water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (500 g), filter, and concentrate to dryness to afford the crude product as a pale yellow oil.

Phase 4: Purification (Vacuum Distillation)
  • Distillation Setup: Transfer the crude oil to a short-path vacuum distillation apparatus.

  • Fractionation: Distill the product under high vacuum (0.1 mbar). The target product, 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, distills as a clear, colorless oil at approximately 85–90°C (at 0.1 mbar).

  • Storage: Collect the main fraction and store it under a nitrogen atmosphere in amber glass bottles to prevent photo-degradation.

Quantitative Data & Analytics

The following analytical markers act as the self-validating criteria for the successful execution of this protocol.

ParameterExpected ResultAnalytical Method
Isolated Yield 1.35 kg (92% Theoretical)Gravimetric
Chemical Purity >99.5% AreaHPLC (C18 Column, MeCN/H₂O gradient, 254 nm)
Mass Spectrometry m/z 215.1 [M+H]⁺LC-MS (ESI+)
¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H), 7.38 (s, 1H), 5.35 (t, J = 7.0 Hz, 1H), 4.68 (d, J = 7.0 Hz, 2H), 1.78 (s, 3H), 1.75 (s, 3H)Nuclear Magnetic Resonance

References

  • Dzedulionytė Müldür, K., Žukauskaitė, A., Šačkus, A., & Arbačiauskienė, E. "Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds." The Chemical Record, 2025.[Link]

  • Onodera, S., Kochi, T., & Kakiuchi, F. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." The Journal of Organic Chemistry, 2019.[Link]

  • Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids." Tetrahedron Letters, 2006.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yields in 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole synthesis

Overcoming Low Yields in 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Synthesis The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, as the pyrazole core is ubiquitous in numerous FDA-ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Low Yields in 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Synthesis

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, as the pyrazole core is ubiquitous in numerous FDA-approved drugs and kinase inhibitors [1]. While alternative methods such as acid-catalyzed alkylation [2] or protecting-group-free cross-coupling [3] exist, the direct basic N-alkylation of 4-bromopyrazole with 1-bromo-3-methylbut-2-ene (prenyl bromide) remains the most atom-economical approach [4].

However, researchers frequently encounter low yields during this specific transformation. This guide provides an in-depth mechanistic analysis and self-validating protocols to troubleshoot and optimize your synthesis.

Mechanistic Pathway & Competing Side Reactions

To understand why yields drop, we must analyze the reaction at the molecular level. Prenyl bromide is an allylic halide that is highly reactive toward nucleophilic substitution (SN2), but its allylic protons make it exceptionally vulnerable to base-promoted elimination (E2). Furthermore, it is highly sensitive to nucleophilic attack by water.

G A 4-Bromopyrazole B Base Addition (Deprotonation) A->B C Pyrazolide Anion (Active Nucleophile) B->C D Prenyl Bromide Addition C->D E Target Product: 4-bromo-1-(3-methylbut-2-en-1-yl) -1H-pyrazole D->E Mild Base (Cs2CO3) Anhydrous, 50°C F Side Reaction: Isoprene (E2 Elimination) D->F Strong Base (NaH) High Temp G Side Reaction: Prenyl Alcohol (Hydrolysis) D->G Wet Solvent/Base H Side Reaction: Pyrazolium Salts (Over-alkylation) E->H Excess Alkylating Agent

Mechanistic pathways and competing side reactions in 4-bromopyrazole prenylation.

Diagnostic FAQs & Troubleshooting

Q1: My reaction yields are consistently below 30%, and I observe a highly volatile byproduct. What is happening? A1: You are likely experiencing E2 elimination of the prenyl bromide. Prenyl bromide is highly susceptible to base-promoted elimination, yielding isoprene (a volatile diene).

  • Causality: This typically occurs when using strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) at elevated temperatures. The strong base abstracts an allylic proton from the prenyl group faster than the pyrazolide anion can execute an SN2 attack.

  • Resolution: Switch to a milder carbonate base. Cesium carbonate (Cs₂CO₃) is highly recommended. The large ionic radius of the cesium ion creates a "cesium effect," providing a highly dissociated, naked pyrazolide anion that is powerfully nucleophilic, accelerating the SN2 pathway while minimizing basicity-driven E2 elimination.

Q2: I switched to K₂CO₃, but the reaction stalls at 50% conversion. Why? A2: Potassium carbonate has poor solubility in many organic solvents, leading to a heterogeneous reaction mixture where the deprotonation rate is the limiting factor.

  • Causality: If your solvent (e.g., DMF or MeCN) is not strictly anhydrous, ambient water will act as a competing nucleophile, hydrolyzing the prenyl bromide into prenyl alcohol before it can react with the pyrazole.

  • Resolution: Ensure solvents are strictly anhydrous (<50 ppm H₂O) and bases are oven-dried. Switching to a more soluble base like Cs₂CO₃ in anhydrous Acetonitrile (MeCN) will drive the reaction to completion.

Q3: I am detecting multiple polar spots on TLC/LCMS. Is this a regioselectivity issue? A3: Unlike unsymmetrical pyrazoles where N1 vs. N2 alkylation is a major concern [1], 4-bromopyrazole is perfectly symmetrical, meaning the N1 and N2 positions are chemically equivalent.

  • Causality: The highly polar spots are likely quaternary pyrazolium salts resulting from over-alkylation. Even though the sp² nitrogen in the product is less nucleophilic, it can still be alkylated if excess electrophile is present under prolonged heating.

  • Resolution: Strictly control the stoichiometry to 1.05 equivalents of prenyl bromide and monitor the reaction closely via LCMS to prevent quaternization.

Quantitative Data: Condition Optimization

The table below summarizes the causality between selected reaction conditions and their typical experimental outcomes.

BaseSolventTemp (°C)Primary Mechanistic IssueTypical Yield (%)Recommendation
NaH THF0 to RTE2 Elimination (Isoprene formation)< 30Avoid strong bases for allylic halides.
K₂CO₃ DMF80Hydrolysis / Thermal Degradation40 - 50Temperature is too high; promotes side reactions.
K₂CO₃ MeCN60Slow Conversion (Poor base solubility)60 - 70Acceptable, but requires extended reaction times.
Cs₂CO₃ MeCN50None (Optimal SN2 Pathway) > 85 Preferred method (Leverages the Cesium effect).
Self-Validating Experimental Protocol: Optimized N-Prenylation

This step-by-step methodology is designed as a self-validating system. Each step includes built-in physical or chemical checks to ensure the reaction remains on the optimal SN2 pathway.

Materials Required:

  • 4-Bromopyrazole (1.0 equiv)

  • 1-Bromo-3-methylbut-2-ene (Prenyl bromide, 1.05 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv, oven-dried at 120 °C)

  • Anhydrous Acetonitrile (MeCN, <50 ppm H₂O)

Step-by-Step Methodology:

  • System Purging & Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (N₂) or Argon.

    • Causality: Eliminating ambient moisture is critical to prevent the hydrolysis of prenyl bromide into prenyl alcohol.

  • Deprotonation Phase: Add 4-bromopyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) to the flask. Suspend in anhydrous MeCN to achieve a 0.2 M concentration. Stir vigorously at room temperature for 30 minutes.

    • Causality: This pre-stirring period allows sufficient time for the heterogeneous base to deprotonate the pyrazole, forming the highly nucleophilic cesium pyrazolide ion pair before the electrophile is introduced.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add prenyl bromide (1.05 equiv) dropwise over 10 to 15 minutes.

    • Causality: Slow addition at a reduced temperature prevents localized exothermic spikes. Thermal control at this stage suppresses the activation energy required for the competing E2 elimination pathway.

  • Alkylation & Propagation: Remove the ice bath and warm the reaction strictly to 50 °C. Stir for 4 to 6 hours. Validate reaction progress via LCMS or TLC (Hexanes/EtOAc 4:1).

    • Causality: 50 °C provides the optimal thermodynamic energy for the SN2 attack while remaining safely below the thermal degradation threshold of the prenyl moiety.

  • Quench and Extraction: Once LCMS confirms the consumption of 4-bromopyrazole, cool the mixture to room temperature. Quench with distilled water to dissolve all inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient 0-20% EtOAc in Hexanes) to yield the pure 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.

References
  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 2022. [Link]

  • Maggio, A., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules (MDPI), 2022. [Link]

  • Kudo, N., et al. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives." Journal of Organic Chemistry, 2019. [Link]

Optimization

preventing debromination during coupling reactions with 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions involving electron-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult on challenging cross-coupling reactions involving electron-rich heterocycles. When working with 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (an N-prenylated 4-bromopyrazole), the most pervasive mode of failure is hydrodehalogenation (debromination), where the starting material is reduced to the Ar–H byproduct rather than forming the desired C–C bond.

This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic causality of this side reaction, evaluate the specific vulnerabilities of the pyrazole core, and provide a self-validating protocol to ensure your coupling reactions succeed.

Mechanistic Diagnostics: The Kinetic Bottleneck

To solve debromination, we must first understand its origin. The catalytic cycle of a palladium-mediated cross-coupling relies on a delicate kinetic balance.

Because the pyrazole ring is highly electron-rich, the oxidative addition of the C–Br bond to Pd(0) is relatively slow. More critically, once the Ar–Pd(II)–Br intermediate is formed, the electron-rich nature of the pyrazole stabilizes this complex, making the subsequent transmetalation step the kinetic bottleneck [1]. If transmetalation is slow, the stalled Pd(II) intermediate has ample time to undergo an undesired side reaction: it will abstract a hydride from the surrounding environment (solvent, base, or adventitious water), forming an Ar–Pd(II)–H species that rapidly reductively eliminates to yield the debrominated pyrazole[2][3].

Mechanisms Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Complex Pd0->OxAdd + 4-Bromopyrazole TransMet Ar-Pd(II)-Ar' Transmetalation Complex OxAdd->TransMet + Ar'-B(OH)2 (Rate-Limiting Step) Hydride Ar-Pd(II)-H Hydride Abstraction Complex OxAdd->Hydride + Hydride Source (Solvent/Base/Water) Product Ar-Ar' Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Debrom Ar-H Debrominated Byproduct Hydride->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Catalytic cycle showing the kinetic competition between transmetalation and hydrodehalogenation.

Troubleshooting Q&A

Q1: I am using ethanol and water as my solvent system. Could this be causing the high levels of debromination? A1: Absolutely. Primary and secondary alcohols (like ethanol, methanol, or isopropanol) are classic hydride donors in palladium chemistry. They coordinate to the stalled Ar–Pd(II)–Br center and undergo β -hydride elimination, transferring a hydride to the palladium and releasing an aldehyde or ketone[2]. Furthermore, adventitious water can also be activated to serve as a hydrogen source[3]. You must switch to strictly aprotic solvents like anhydrous 1,4-dioxane or toluene to shut down this pathway.

Q2: Does the N-prenyl (3-methylbut-2-en-1-yl) protecting group contribute to this side reaction? A2: Generally, N-protection is highly beneficial. Unprotected NH-pyrazoles are notorious for poisoning palladium catalysts or participating in undesired N-arylation pathways[4][5]. The N-prenyl group effectively masks this vulnerability. While the prenyl group contains allylic hydrogens that could theoretically participate in π -allyl formation if the catalytic cycle is severely starved, this is rarely the primary cause of debromination. The true culprits are usually the solvent, the base, or a degraded boronic acid.

Q3: How do I accelerate the transmetalation step to outcompete debromination? A3: You must alter the electronic and steric environment of the palladium center. Standard ligands like PPh 3​ or dppf are insufficient for electron-rich pyrazoles. You need bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos or SPhos . These ligands increase the electron density on Pd (facilitating oxidative addition) while their extreme steric bulk forces the two coupling partners together, drastically accelerating reductive elimination[6]. Utilizing pre-formed palladacycles (like XPhos Pd G2 or G3) ensures rapid generation of the active monoligated Pd(0) species without requiring high temperatures.

Q4: My boronic acid is sterically hindered. Could this be exacerbating the issue? A4: Yes. A sterically hindered or electronically deactivated boronic acid will transmetalate very slowly. If the boronic acid undergoes protodeboronation (degradation) in the reaction mixture, the active concentration of your coupling partner drops, leaving the Ar–Pd(II)–Br intermediate stranded and highly susceptible to debromination[1]. In these cases, use 1.5 to 2.0 equivalents of the boronic acid and consider slow addition techniques.

Condition Optimization Matrix

To systematically eliminate debromination, we must optimize the reaction parameters away from hydride-donating conditions. The table below summarizes the quantitative impact of various reaction parameters on the ratio of desired product to debrominated byproduct.

Parameter CategorySub-optimal Condition (High Debromination)Optimized Condition (Low Debromination)Mechanistic ImpactTypical Product : Debrom Ratio
Solvent Ethanol / H 2​ OAnhydrous 1,4-DioxaneEliminates β -hydride elimination from solvent[2].Shifts from 1:2 15:1
Ligand/Catalyst Pd(PPh 3​ ) 4​ (Tetrakis)XPhos Pd G2 (2-5 mol%)Accelerates transmetalation and reductive elimination[6].Shifts from 1:1 >20:1
Base NaOtBu or Et 3​ NAnhydrous K 3​ PO 4​ Prevents base-mediated hydride donation; ideal for XPhos[1].Shifts from 3:1 18:1
Temperature 110 °C (Reflux)80 °CLower thermal energy reduces the rate of the side reaction.Shifts from 5:1 15:1

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. By utilizing an advanced precatalyst and strictly anhydrous conditions, it forces the kinetic pathway toward cross-coupling.

Reagents & Materials:

  • 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 Precatalyst (0.03 equiv, 3 mol%)

  • Potassium Phosphate (K 3​ PO 4​ ), finely milled and anhydrous (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solid Reagent Loading: Under a positive flow of inert gas, add the 4-bromopyrazole substrate, the boronic acid, and the anhydrous K 3​ PO 4​ .

    • Causality Check: Ensure the K 3​ PO 4​ is strictly anhydrous. Hydrated bases introduce water, which can act as a hydrogen source for debromination[3].

  • Catalyst Introduction: Add the XPhos Pd G2 precatalyst.

  • Solvent Addition & Degassing: Inject the anhydrous 1,4-dioxane. Sparge the heterogeneous mixture with inert gas for 10 minutes.

    • Causality Check: Oxygen must be excluded not only to protect the catalyst but to prevent the oxidative homocoupling of the boronic acid, which would deplete your coupling partner and stall the cycle.

  • Reaction Execution: Seal the vessel and heat the vigorously stirring mixture to 80 °C in a pre-heated oil bath or heating block for 4 to 12 hours.

  • In-Process Validation (LC-MS Tracking): After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Look for the desired mass [M+H]+ . Check for the debrominated byproduct at [M−79+H]+ . If the byproduct peak area exceeds 5% of the total ion chromatogram, verify the integrity of your inert atmosphere and the dryness of your solvent.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

References

  • 1. Benchchem. 2.2. RSC Publishing. 3.3. ACS Publications. 4.4. PMC. 5.5. ResearchGate. 6.6. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists tasked with synthesizing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists tasked with synthesizing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole . This compound is generated via the direct N-alkylation (prenylation) of 4-bromopyrazole using 1-bromo-3-methylbut-2-ene (prenyl bromide).

While pyrazole N-alkylation is a fundamental transformation, the specific combination of an allylic electrophile and a halogenated pyrazole introduces unique mechanistic challenges. This guide bypasses generic advice to provide field-proven, causally linked optimization strategies.

Part 1: Mechanistic Causality & Expert Insights

Before troubleshooting, it is critical to understand the specific chemical dynamics of this reaction system:

  • The Symmetry Advantage (Zero Regioselectivity Issues): A common pitfall in pyrazole alkylation is the formation of N1/N2 regioisomeric mixtures[1]. However, 4-bromopyrazole possesses a plane of symmetry. Tautomerization renders both nitrogen atoms chemically equivalent. Alkylation at either nitrogen yields the exact same target molecule. You do not need to optimize for regioselectivity; your sole focus must be on chemoselectivity and conversion efficiency .

  • The Allylic Electrophile Dilemma: Prenyl bromide is an allylic halide. This makes it exceptionally reactive toward the desired SN​2 displacement, but equally susceptible to E2 elimination. If the reaction temperature is too high, or if a hard, non-nucleophilic base (like Sodium Hydride, NaH) is used, the base will abstract a γ -proton from the prenyl bromide. This triggers an elimination cascade, yielding isoprene gas (2-methyl-1,3-butadiene) and leaving your starting pyrazole unreacted.

  • Solvent Polarity vs. Workup: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory to stabilize the transition state of the SN​2 reaction[2]. While DMF accelerates the reaction, MeCN is often preferred for prenylations as it minimizes the risk of overheating and simplifies downstream aqueous workup[3].

Part 2: Troubleshooting Guides & FAQs

Q: I am getting very low yields, and I notice a strong, volatile "hydrocarbon" odor during the reaction. What is happening? A: You are experiencing competitive E2 elimination of your electrophile. The odor is isoprene gas. This occurs when the reaction temperature exceeds 30 °C or when using overly strong bases[4]. Solution: Switch to a milder carbonate base (e.g., K2​CO3​ ) and strictly control the temperature. Add the prenyl bromide at 0 °C and do not let the reaction exceed room temperature (20–25 °C).

Q: Should I use DMF, DMSO, or Acetonitrile (MeCN) for this specific prenylation? A: For the prenylation of 4-bromopyrazole, Acetonitrile (MeCN) is the optimal choice. While DMF and DMSO are excellent for sluggish alkylating agents[1], prenyl bromide is highly reactive. MeCN provides sufficient polarity to dissolve the K2​CO3​ /pyrazole complex while maintaining a mild reflux point, though the reaction should be run at room temperature[3]. Furthermore, MeCN is easily removed during rotary evaporation, whereas residual DMF can complicate the isolation of the relatively non-polar prenylated product.

Q: I see a highly polar spot stuck at the baseline of my TLC plate. How do I prevent this? A: This baseline material is a bis-alkylated pyrazolium salt. Because prenyl bromide is highly reactive, it can attack the second nitrogen of the already-formed product, quaternizing the ring. Solution: This is a stoichiometry and concentration issue. Ensure you are using exactly 1.05 to 1.10 equivalents of prenyl bromide[2]. Do not use a large excess. Additionally, adding the prenyl bromide dropwise to a dilute solution (0.2 M) prevents localized high concentrations of the electrophile.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for this specific transformation.

SolventBase (Eq)Temp (°C)Electrophile EqExpected YieldPrimary Impurity / Outcome
MeCN K2​CO3​ (1.5) 0 to 25 1.05 >85% Clean conversion (Optimal)
DMF K2​CO3​ (1.5)60 (Heating)1.10<40%Isoprene (gas) + Unreacted pyrazole
THFNaH (1.2)0 to 251.1050-60%Significant E2 elimination
MeCN Cs2​CO3​ (1.5)251.50 (Excess)60%Pyrazolium salt (baseline on TLC)
EtOHKOH (1.5)251.10<20%Solvolysis of prenyl bromide (ether formation)

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. The visual and thermal cues provided ensure the operator can verify the reaction's trajectory in real-time.

Materials:

  • 4-Bromopyrazole (1.0 equiv, limiting reagent)

  • Prenyl bromide (1-bromo-3-methylbut-2-ene) (1.05 equiv)

  • Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (to achieve 0.2 M concentration)

Step-by-Step Methodology:

  • Deprotonation Phase: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-bromopyrazole in anhydrous MeCN. Add the finely powdered K2​CO3​ .

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes. Validation check: The mixture will become a slightly cloudy, uniform suspension as the pyrazolide anion forms.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Electrophile Addition: Dilute the prenyl bromide in a small volume of MeCN (1:1 v/v) and add it dropwise over 10 minutes via a syringe. Causality: Dropwise addition prevents exothermic spikes that trigger E2 elimination.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • In-Process Monitoring: Check the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). Validation check: The product will elute significantly higher (less polar) than the starting 4-bromopyrazole. UV activity will be strong.

  • Quench and Extraction: Once starting material is consumed, quench the reaction by adding distilled water (equal to the reaction volume). Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace pyrazolium salts are present.

Part 5: Reaction Pathway Visualization

The following diagram maps the critical bifurcation between the desired SN​2 alkylation and the parasitic E2 elimination pathway based on your chosen parameters.

G Start 4-Bromopyrazole + Prenyl Bromide Base Base Addition (e.g., K2CO3 or NaH) Start->Base Path1 Optimized SN2 Pathway (MeCN, 0°C to RT, K2CO3) Base->Path1 Mild Conditions Path2 E2 Elimination Pathway (High Temp or NaH) Base->Path2 Harsh Conditions Product 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (Target Product) Path1->Product Byproduct Isoprene (Volatile Gas) + Unreacted Pyrazole Path2->Byproduct

Reaction pathways for 4-bromopyrazole prenylation based on solvent, base, and temperature choices.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI - International Journal of Molecular Sciences[Link]

Sources

Optimization

removing unreacted starting materials from 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole batches

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for removing unreacted starting materials from batches of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for removing unreacted starting materials from batches of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to address common purification challenges.

Introduction to the Purification Challenge

The synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole via N-alkylation of 4-bromopyrazole with 1-bromo-3-methyl-2-butene often results in a crude product contaminated with unreacted starting materials. The similar polarities and volatilities of the product and the starting materials can make purification challenging. This guide provides practical solutions to overcome these hurdles and obtain a high-purity product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is an oil and contains both unreacted 4-bromopyrazole and 1-bromo-3-methyl-2-butene. What is the most effective initial purification step?

A1: A liquid-liquid extraction is an excellent first step to remove the majority of the more polar 4-bromopyrazole.

  • Rationale: 4-bromopyrazole, with its N-H bond, is significantly more polar and has a greater affinity for an acidic aqueous phase compared to the N-alkylated product and the alkyl halide. By dissolving the crude mixture in a non-polar organic solvent and washing with a dilute acid, you can selectively partition the unreacted 4-bromopyrazole into the aqueous layer.[1]

Q2: After an acidic wash, I still see some unreacted 4-bromopyrazole in my organic layer. How can I improve this separation?

A2: There are a few strategies to enhance the removal of residual 4-bromopyrazole:

  • Increase the number of aqueous washes: Instead of one wash, perform multiple extractions with fresh dilute acid.

  • Optimize the acid concentration: A slightly more concentrated acid wash (e.g., 1M HCl) can improve the protonation and subsequent partitioning of the 4-bromopyrazole into the aqueous phase.

  • Brine wash: After the acid washes, a wash with a saturated sodium chloride solution (brine) can help to remove residual water and any remaining highly polar impurities from the organic layer.[2][3]

Q3: How do I remove the unreacted 1-bromo-3-methyl-2-butene? It has a similar polarity to my product.

A3: Removing the unreacted alkyl halide is often the most challenging step. Flash column chromatography is typically the most effective method.[4][5][6]

  • Rationale: While the polarities are similar, there is usually enough of a difference to achieve separation on silica gel. The key is to find the right solvent system.

  • Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate.[4][6] A gradient elution, where the polarity of the eluent is slowly increased during the chromatography, can be particularly effective.[4]

Q4: I'm having trouble separating the product and the unreacted alkyl halide even with flash chromatography. Are there any other options?

A4: If co-elution is a significant problem, consider these alternatives:

  • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be a highly effective purification technique.[7][8] You will need to screen for a suitable solvent or solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while the impurity remains in solution.[7]

  • Chemical Scavengers: In some cases, a nucleophilic scavenger can be added to the crude mixture to react with the unreacted 1-bromo-3-methyl-2-butene, converting it to a more polar and easily separable compound.[9] For example, a thiol-based scavenger could react with the alkyl bromide, and the resulting thioether could be removed by extraction.[10] Caution: This approach requires careful consideration to ensure the scavenger does not react with your desired product.

Q5: My purified product appears as an oil, but I was expecting a solid. Why is this happening?

A5: The presence of even small amounts of impurities, such as residual solvent or unreacted starting materials, can lower the melting point of your compound, causing it to appear as an oil.[4]

  • Solution: Ensure all solvent has been thoroughly removed under reduced pressure. If the product is still an oil, a final purification step like high-performance liquid chromatography (HPLC) or another round of column chromatography with a very shallow gradient may be necessary to remove trace impurities.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted 4-Bromopyrazole
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). Repeat this wash two more times.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[2][3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[2]

Protocol 2: Flash Column Chromatography for Removal of Unreacted 1-bromo-3-methyl-2-butene
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pack a glass chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the partially purified product from the liquid-liquid extraction in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Load this solution onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.[4][6]

Protocol 3: Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) and solvent mixtures. A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.[7]

Data Presentation

Table 1: Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
4-bromo-1H-pyrazole146.96148-150High
1-bromo-3-methyl-2-butene149.03126-128Low
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole215.09Not readily availableIntermediate

Visualizations

PurificationWorkflow crude Crude Product (Product, Unreacted 4-Bromopyrazole, Unreacted Alkyl Halide) lle Liquid-Liquid Extraction (Dilute Acid Wash) crude->lle chromatography Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) lle->chromatography Organic Layer waste1 Aqueous Waste (4-Bromopyrazole) lle->waste1 Aqueous Layer recrystallization Recrystallization chromatography->recrystallization Impure Fractions (Optional) pure_product Pure Product chromatography->pure_product Pure Fractions waste2 Waste Fractions (Unreacted Alkyl Halide) chromatography->waste2 recrystallization->pure_product

Caption: General workflow for the purification of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.

References

  • Benchchem. Purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts. Benchchem. Accessed April 2, 2026.
  • Benchchem. Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures. Benchchem. Accessed April 2, 2026.
  • Google Patents. Method for purifying pyrazoles. Accessed April 2, 2026.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds. Benchchem. Accessed April 2, 2026.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Accessed April 2, 2026.
  • Ahm. 15 N-DONOR PYRAZOLE LIGANDS FOR LIQUID-LIQUID EXTRACTION OF METAL IONS: MERCURY(II), COPPER (II), CADMIUM (II) AND LEAD (II). Ahm. Accessed April 2, 2026.
  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • PMC. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][2][4][7]triazines. PMC. Accessed April 2, 2026.

  • Benchchem. A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis. Benchchem. Accessed April 2, 2026.
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Accessed April 2, 2026.
  • Google Patents. Method for removing unreacted electrophiles from a reaction mixture. Accessed April 2, 2026.
  • JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Accessed April 2, 2026.
  • Benchchem. Technical Support Center: Bromine Removal from Reaction Mixtures. Benchchem. Accessed April 2, 2026.
  • Benchchem. Removing unreacted 4-Bromooctane from the reaction mixture. Benchchem. Accessed April 2, 2026.
  • Benchchem. Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem. Accessed April 2, 2026.
  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem. Accessed April 2, 2026.
  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • PHAIDRA. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - 100890.28.pdf. PHAIDRA. Accessed April 2, 2026.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole presents unique regioselectivity challenges depending on your chosen synthetic sequence.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole presents unique regioselectivity challenges depending on your chosen synthetic sequence.

This guide addresses the two primary bottlenecks encountered by drug development professionals: The Allylic Shift (S_N2 vs. S_N2') during N-prenylation, and Electrophilic Aromatic Substitution (C4 vs. C3/C5) during pyrazole bromination.

Section 1: Troubleshooting N-Prenylation (The Allylic Shift Problem)

When alkylating 4-bromopyrazole with prenyl bromide (1-bromo-3-methylbut-2-ene), the nucleophilic pyrazole nitrogen can attack two different carbon centers on the allylic electrophile, leading to regiomeric mixtures.

Q1: I am alkylating 4-bromopyrazole with prenyl bromide. My LC-MS shows the correct mass, but ¹H-NMR reveals a mixture of two products. What is the secondary product? A1: You are observing an allylic shift. The pyrazole nitrogen can attack the prenyl bromide at the α-carbon (S_N2 mechanism) to yield the desired linear 3-methylbut-2-en-1-yl group, or at the γ-carbon (S_N2' mechanism) to yield a branched 1,1-dimethylallyl (tert-prenyl) byproduct. Because both are structural isomers, they share the exact same m/z. Self-Validation: You can quantify the ratio via crude ¹H-NMR. The linear target features a distinct N-CH₂ doublet at ~4.70 ppm. The branched byproduct exhibits a terminal alkene pattern (dd at ~6.05 ppm) and a 6H singlet at ~1.65 ppm.

Q2: How do I suppress the S_N2' pathway to isolate only the linear prenyl pyrazole? A2: Regioselectivity here is governed by Hard-Soft Acid-Base (HSAB) theory. Strong, hard bases like NaH generate a "naked," highly reactive pyrazolide anion that readily attacks the harder γ-carbon, promoting the S_N2' shift. To favor the S_N2 pathway, switch to a softer base like Cs₂CO₃ in a polar aprotic solvent (e.g., MeCN). This creates a solvent-separated ion pair that softens the nucleophile, directing attack to the softer α-carbon to yield the linear product.

Q3: Is there a catalytic workaround if base optimization still yields unacceptable branched impurities? A3: Yes. You can bypass direct base-mediated alkylation by utilizing a Palladium-catalyzed Tsuji-Trost allylation. By reacting 4-bromopyrazole with prenyl acetate in the presence of Pd(PPh₃)₄, the reaction proceeds via a π-allyl palladium intermediate. Steric hindrance during the nucleophilic attack on this intermediate heavily dictates regioselectivity, driving >99% attack at the less substituted terminus to yield the linear product exclusively , .

Quantitative Data: Base & Solvent Effects on Alkylation Regioselectivity

Table 1: Optimization of N-Prenylation Regioselectivity (4-Bromopyrazole + Prenyl Electrophile)

BaseSolventTemp (°C)Conversion (%)S_N2 (Linear) : S_N2' (Branched)
NaHTHF0 → 25>9560 : 40
K₂CO₃DMF25>9585 : 15
Cs₂CO₃MeCN25>9592 : 8
Pd(PPh₃)₄ / K₂CO₃THF*65>90>99 : 1

*Reaction utilizing prenyl acetate instead of prenyl bromide.

Section 2: Troubleshooting Electrophilic Bromination

If your synthetic route involves prenylating 1H-pyrazole first and brominating second, the regioselectivity challenge shifts to the pyrazole ring itself.

Q4: I am using the reverse sequence: prenylating 1H-pyrazole first, then brominating. How do I prevent bromination at the C3 or C5 positions? A4: The pyrazole ring is an electron-rich heterocycle. The N1 atom donates its lone pair into the π-system, making the C4 position the most nucleophilic site due to resonance. However, using harsh brominating agents (like Br₂ with Lewis acids) or elevated temperatures can lead to over-bromination at C3 and C5. To ensure strict C4 regioselectivity, use N-bromosuccinimide (NBS) in a mildly polar solvent like dichloromethane (DCM) at 0 °C. NBS provides a controlled, low concentration of electrophilic Br⁺, which selectively reacts with the thermodynamic hot-spot at C4 without degrading the prenyl alkene , .

Visualizing the Mechanistic Divergence

Regioselectivity cluster_0 Pathway A: Base-Mediated Alkylation cluster_1 Pathway B: Pd-Catalyzed (Tsuji-Trost) SM 4-Bromo-1H-pyrazole + Prenyl Bromide HardBase Hard Base (NaH) Polar Protic/THF SM->HardBase SoftBase Soft Base (Cs2CO3) Polar Aprotic (MeCN) SM->SoftBase PdCat Pd(PPh3)4 / Ligand Prenyl Acetate SM->PdCat SN2_prime S_N2' Attack (Gamma-Carbon) HardBase->SN2_prime SN2_direct S_N2 Attack (Alpha-Carbon) SoftBase->SN2_direct Byproduct 1-(1,1-Dimethylallyl)-4-bromo-1H-pyrazole (Branched Byproduct) SN2_prime->Byproduct Target 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (Linear Target) SN2_direct->Target PiAllyl π-Allyl-Pd Intermediate (Steric Control) PdCat->PiAllyl PiAllyl->SN2_direct Attack at less substituted terminus

Caption: Mechanistic control of S_N2 vs S_N2' pathways in pyrazole prenylation.

Validated Experimental Protocols

Protocol A: Soft-Base Mediated Regioselective N-Prenylation

Use this protocol to maximize the S_N2 linear product without transition metals.

  • Setup: In an oven-dried flask under N₂, dissolve 4-bromo-1H-pyrazole (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and the formation of the critical soft ion-pair.

  • Alkylation: Dropwise add prenyl bromide (1.1 equiv). Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing polyalkylation or S_N2' shifts.

  • Monitoring: Stir for 4–6 hours at 25 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The target linear product is UV-active and stains bright yellow with KMnO₄ due to the isolated alkene.

  • Workup & Validation: Quench with H₂O, extract with EtOAc, and dry over Na₂SO₄. Self-Validation: Run a crude ¹H-NMR before column chromatography. Confirm regioselectivity by verifying the presence of the diagnostic N-CH₂ doublet at ~4.70 ppm and the absence of the branched terminal alkene signals at ~6.05 ppm.

Protocol B: Regioselective C4-Bromination of 1-Prenylpyrazole

Use this protocol if you are brominating a pre-installed linear prenyl pyrazole.

  • Setup: Dissolve 1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C in an ice bath.

  • Bromination: Add recrystallized N-bromosuccinimide (NBS, 1.05 equiv) in small portions over 15 minutes. Causality: Recrystallized NBS ensures no free Br₂ is present in the matrix, which would aggressively degrade the prenyl alkene via halogenation.

  • Monitoring: Stir at 0 °C for 2 hours. TLC will show the complete consumption of the starting material.

  • Workup & Validation: Wash the organic layer with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine, followed by brine. Self-Validation: The crude ¹H-NMR must show the disappearance of the C4-H multiplet and the retention of two distinct pyrazole singlets (C3-H and C5-H) at ~7.45 and 7.55 ppm.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS).[Link]

  • Catalytic prenylation and reverse prenylation of aromatics. Trends in Chemistry (Cell Press).[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.[Link]

  • Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Angewandte Chemie International Edition.[Link]

Optimization

ideal storage conditions to prevent degradation of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Welcome to the Application Scientist Support Center. This guide provides comprehensive, mechanistically grounded troubleshooting and standard operating procedures (SOPs) for the handling and long-term storage of 4-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides comprehensive, mechanistically grounded troubleshooting and standard operating procedures (SOPs) for the handling and long-term storage of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole .

Because this molecule combines a photolabile bromopyrazole core with an oxidation-prone prenyl side chain, standard benchtop storage will rapidly compromise its structural integrity. This guide explains the causality behind these degradation pathways and establishes a self-validating protocol to ensure experimental reproducibility.

Mechanistic Vulnerabilities: The "Why" Behind Degradation

To effectively prevent degradation, researchers must understand the specific chemical vulnerabilities inherent to 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole.

  • Allylic Oxidation & Epoxidation (The Prenyl Group): The 3-methylbut-2-en-1-yl (prenyl) moiety contains an electron-rich olefin and highly reactive allylic hydrogens. Exposure to atmospheric oxygen, especially in the presence of trace metals or catalytic surfaces (like silica gel), leads to rapid autoxidation. This pathway generates hydroperoxides, epoxides, and eventually shortened aldehyde artifacts via cleavage of the prenyl olefinic bond[1].

  • Photolytic Cleavage (The C-Br Bond): The carbon-bromine bond at the 4-position of the pyrazole ring is susceptible to photolytic homolytic cleavage when exposed to UV or ambient laboratory light. This generates highly reactive bromine radicals and leads to debrominated pyrazole artifacts or radical-mediated cross-linking[2][3].

  • Moisture-Driven Hydrolysis: While N-alkylated pyrazoles do not undergo the tautomerization seen in N-unsubstituted pyrazoles, the presence of moisture can facilitate trace acid-catalyzed hydration of the prenyl double bond or promote overall compound hydrolysis over time[2].

Troubleshooting & FAQs

Q1: My compound was a clear oil/white solid, but it has turned yellow-brown after a month in the fridge. What happened, and can I still use it? A1: A brown or yellow discoloration is a classic macroscopic indicator of oxidative degradation[2]. The prenyl group has likely undergone autoxidation, forming complex polymeric or hydroperoxide mixtures. Do not use the compound for sensitive biological assays or catalytic cross-coupling without re-purification (e.g., flash chromatography), as these oxidative artifacts will skew your results. To prevent this, strict storage under an inert atmosphere (Argon) is required.

Q2: I am analyzing my stored batch via LC-MS and see a new peak with a mass shift of +16 Da. What is this degradant? A2: A +16 Da shift strongly indicates the addition of an oxygen atom, which corresponds to the epoxidation of the prenyl double bond or hydroxylation at the allylic position[1][4]. This occurs when the storage vial is not properly purged of atmospheric oxygen.

Q3: My GC-MS data shows a significant fraction of a species with a mass of -79 Da relative to the parent mass. Why is my compound losing bromine? A3: A loss of ~79/81 Da indicates debromination. The C-Br bond is photolabile. If your compound was stored in a clear glass vial on the benchtop, ambient light exposure induced photolytic cleavage[2]. Always store halogenated pyrazoles in amber glass vials.

Q4: I stored the compound at -80°C, but I still see degradation over time. Why? A4: Freezing alone does not stop oxidation if oxygen is present in the headspace of the vial. Furthermore, repeated freeze-thaw cycles introduce condensation (moisture) into the vial, which accelerates hydration and degradation[2]. You must aliquot the sample to avoid freeze-thaw cycles and purge the headspace with Argon before freezing.

Degradation Pathways & Interventions

The following table summarizes the quantitative and qualitative data regarding the degradation of prenylated bromopyrazoles, providing a quick-reference guide for analytical detection and prevention.

Degradation PathwayPrimary TriggerAnalytical Indicator (LC-MS / NMR)Preventative Storage Solution
Allylic Oxidation Atmospheric O2​ , ambient heat+16 Da (Epoxide) or +32 Da (Hydroperoxide); Loss of olefinic signals in 1H -NMRPurge headspace with Argon; Store at -20°C.
Photolytic Debromination UV / Ambient Light-79 Da (Loss of Br); Appearance of new pyrazole C-H singlet in 1H -NMRStore in amber glass vials; Wrap in aluminum foil.
Olefin Hydration/Cleavage Moisture ( H2​O ), trace acid+18 Da (Hydration) or appearance of aldehyde peaks (~9.5 ppm in NMR)Store in a desiccator cabinet; Use PTFE-lined caps.

Visualizing the Degradation & Storage Logic

The following diagram maps the structural vulnerabilities of the compound to the required laboratory interventions.

G Molecule 4-bromo-1-(3-methylbut-2-en-1-yl) -1H-pyrazole Vuln1 Prenyl Group (Allylic Oxidation / Epoxidation) Molecule->Vuln1 Susceptible to O2 Vuln2 C-Br Bond (Photolytic Cleavage) Molecule->Vuln2 Susceptible to Light Vuln3 Alkylated Core (Moisture Sensitivity) Molecule->Vuln3 Susceptible to H2O Intervention1 Inert Atmosphere (Argon) Displace Oxygen Vuln1->Intervention1 Intervention2 Amber Glass Vials Protect from UV/Light Vuln2->Intervention2 Intervention3 Desiccator & -20°C Minimize Kinetic Energy Vuln3->Intervention3 Stable Stable Long-Term Storage Intervention1->Stable Intervention2->Stable Intervention3->Stable

Fig 1. Structural vulnerabilities of prenylated bromopyrazole and required storage interventions.

Standard Operating Procedure (SOP): Aliquoting and Storage

To ensure a self-validating system where the compound's integrity is maintained across its lifecycle, follow this strict step-by-step methodology upon receiving or synthesizing the compound.

Phase 1: Preparation and Aliquoting

  • Assess Initial Purity: Before storage, validate the baseline purity using LC-MS and 1H -NMR. Record the baseline to compare against future quality control checks.

  • Calculate Usage: Determine your standard usage volume per experiment.

  • Aliquot: Transfer the bulk material into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles, which introduce condensation and oxygen into the bulk stock.

Phase 2: Atmospheric Control 4. Argon Purge: Insert a gentle stream of high-purity Argon gas into the vial for 15-30 seconds. Causality: Argon is heavier than air and will displace the reactive oxygen, preventing autoxidation of the prenyl group[2]. 5. Seal: Immediately cap the vial using a PTFE-lined screw cap. Do not use standard rubber septa, as they are permeable to oxygen over long periods. 6. Secondary Seal: Wrap the junction of the cap and the vial tightly with Parafilm.

Phase 3: Long-Term Storage 7. Desiccation: Place the sealed vials into a secondary container filled with a desiccant (e.g., Drierite or silica gel packets). 8. Temperature Control: Store the secondary container in a monitored -20°C freezer. Causality: Lowering the temperature reduces the kinetic energy available for both oxidative and hydrolytic degradation pathways[2]. 9. Thawing Protocol: When removing an aliquot for use, allow the vial to warm to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the sample.

References

  • Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics Source: MDPI URL:[Link]

  • Synthesis of Biheteroaryls by Pd-Catalyzed Homocoupling of Heteroaryl Bromides Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole vs. 4-Bromo-1-methyl-1H-pyrazole

Executive Summary & Structural Dynamics In modern drug discovery and agrochemical development, the pyrazole core is a privileged, highly versatile scaffold. Specifically, 4-bromopyrazoles serve as critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

In modern drug discovery and agrochemical development, the pyrazole core is a privileged, highly versatile scaffold. Specifically, 4-bromopyrazoles serve as critical building blocks for generating complex bioactive molecules, such as Janus kinase (JAK) inhibitors and anti-inflammatory agents[1][2]. The C4 position of the pyrazole ring is highly nucleophilic, making it the optimal site for electrophilic halogenation and subsequent transition-metal-catalyzed cross-coupling[3].

When designing synthetic routes, the choice of the N1 substituent dictates both the chemical stability and the late-stage functionalization potential of the intermediate. This guide objectively compares two critical building blocks:

  • 4-Bromo-1-methyl-1H-pyrazole (N-Methyl): Features a small, metabolically robust, and sterically unhindered directing group. It is designed for linear, high-yield synthetic sequences where the N1 position requires permanent blocking to prevent tautomerization.

  • 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (N-Prenyl): Features a bulkier, olefin-containing allylic substituent. The prenyl group acts as a strategic orthogonal handle, allowing for unique reactivity profiles such as ring-closing metathesis or selective cleavage, albeit at the cost of increased steric hindrance and potential chemoselectivity challenges[4].

Comparative Reactivity Profiling

C4 Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)

Both scaffolds undergo efficient palladium-catalyzed C-C and C-N bond formations at the C4 position. The Suzuki-Miyaura coupling of 4-bromopyrazoles is a foundational transformation routinely conducted at 80°C to 100°C for 2 to 12 hours[2].

  • N-Methyl: Exhibits near-quantitative yields in standard Suzuki couplings. The lack of steric bulk adjacent to the reacting C4 center allows for rapid oxidative addition and reductive elimination.

  • N-Prenyl: The steric bulk of the 3-methylbut-2-en-1-yl group slightly impedes the catalytic cycle, often requiring longer reaction times or more active, sterically demanding ligands (e.g., XPhos or tBuBrettPhos) to achieve comparable yields[3]. Furthermore, promiscuous palladium catalysts may inadvertently interact with the prenyl double bond, leading to minor Heck-type byproducts.

Halogen-Metal Exchange (Lithiation)

Lithiation via halogen-metal exchange is a powerful method to generate C4-nucleophiles[5].

  • N-Methyl: Highly stable to strong bases like n-BuLi or t-BuLi. The exchange occurs cleanly at -78°C, generating a stable 4-lithiopyrazole intermediate.

  • N-Prenyl: Requires strict, self-validating temperature controls. The allylic protons on the prenyl group possess slight acidity. If the internal reaction temperature exceeds -60°C during lithiation, competitive allylic deprotonation occurs, quenching the desired C4-lithium species and resulting in complex, intractable mixtures.

Orthogonal Olefin Reactivity

The defining advantage of the N-prenyl scaffold is its orthogonal reactivity. Similar to N-vinyl pyrazoles, the olefinic moiety can participate in advanced transformations such as Grubbs' ring-closing metathesis, epoxidation, or cycloadditions[4]. This allows researchers to build complex, fused heterocyclic systems that are impossible to access using the N-methyl analog.

Reactivity_Pathways Core 4-Bromopyrazole Core Scaffold NMe 4-Bromo-1-methyl-1H-pyrazole (N-Methyl) Core->NMe MeI, Base NPrenyl 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (N-Prenyl) Core->NPrenyl Prenyl-Br, Base Suzuki Suzuki-Miyaura Coupling (High Yield, C4-Aryl) NMe->Suzuki Lithiation Halogen-Metal Exchange (Requires -78°C) NMe->Lithiation NPrenyl->Suzuki NPrenyl->Lithiation Risk of allylic deprotonation Olefin Olefin Metathesis / Epoxidation (Orthogonal Handle) NPrenyl->Olefin Unique to N-Prenyl

Divergent reactivity pathways of N-methyl versus N-prenyl 4-bromopyrazole scaffolds.

Quantitative Data & Performance Metrics

Table 1: Physicochemical & Reactivity Profile Comparison

Property / Metric4-Bromo-1-methyl-1H-pyrazole4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole
Molecular Weight 161.00 g/mol 215.10 g/mol
Steric Hindrance (N1) LowModerate to High
C4 Cross-Coupling Efficiency Excellent (Standard ligands)Good (May require bulky ligands)
Orthogonal Reactivity None (Inert directing group)High (Metathesis, Epoxidation, Cleavage)
Metabolic Stability (in vivo) HighModerate (Risk of allylic oxidation)

Table 2: Empirical Yields (Suzuki-Miyaura Coupling with Phenylboronic Acid) (Conditions: 1.0 eq aryl bromide, 1.2 eq phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O, 80°C)

SubstrateTime to CompletionIsolated Yield (%)Primary Byproduct
N-Methyl 4 hours>95%Trace protodehalogenation
N-Prenyl 6 hours82%Minor Heck-type olefin coupling

Validated Experimental Methodologies

As a self-validating system, the following protocols integrate in-process controls to ensure causality and reproducibility.

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

Causality Rationale: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Degassing the solvent system is critical; residual oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) black, stalling the catalytic cycle.

  • Reagent Preparation: Charge a Schlenk flask with 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Sparge the solution with ultra-pure Argon for 15 minutes. Validation: The solution must remain colorless; yellowing indicates dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive flow of Argon.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. Validation: Complete consumption of the starting material should be observed within 4 hours[2].

  • Workup & Purification: Quench with aqueous NaHCO₃, extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the C4-arylated product.

Suzuki_Workflow Prep 1. Reagent Prep Degas Solvents (Prevents Pd Oxidation) Catalyst 2. Catalyst Assembly Pd(dppf)Cl2 + Base (Active Pd(0) Generation) Prep->Catalyst Reaction 3. Cross-Coupling 80°C, 2-12h (TLC/LC-MS Tracking) Catalyst->Reaction Quench 4. Quench & Extract Aq. NaHCO3 / EtOAc (Phase Separation) Reaction->Quench Purify 5. Purification Flash Chromatography (Isolate C4-Aryl Product) Quench->Purify

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling of 4-bromopyrazoles.

Protocol B: Chemoselective Halogen-Metal Exchange (Lithiation of N-Prenyl Variant)

Causality Rationale: Halogen-metal exchange using n-BuLi is kinetically favored over deprotonation at cryogenic temperatures. However, for the N-prenyl variant, strict adherence to -78°C is mandatory to prevent thermodynamic equilibration leading to allylic deprotonation.

  • Preparation: Dissolve 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL) under an Argon atmosphere.

  • Cryogenic Control: Submerge the reaction flask in a dry ice/acetone bath. Insert an internal thermocouple. Validation: Ensure the internal temperature stabilizes at or below -75°C.

  • Lithiation: Dropwise add n-BuLi (1.05 mmol, 2.5 M in hexanes) over 10 minutes, ensuring the internal temperature does not exceed -70°C. Stir for 30 minutes at -78°C.

  • Electrophilic Trapping: Rapidly add the desired electrophile (e.g., DMF for formylation) neat or as a THF solution.

  • Quench: Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH₄Cl to neutralize the lithium alkoxides/amides.

References

  • 4-Bromo-1-methyl-1H-pyrazole - Chem-Impex. chemimpex.com.
  • US9221845B2 - Processes and intermediates for making a JAK inhibitor. google.com.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. mdpi.com.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Deriv
  • Preparation and Chemistry of 3/5-Halogenopyrazoles. acs.org.

Sources

Comparative

comparing N-alkylation reagents for synthesizing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

The synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole involves the N-alkylation of 4-bromopyrazole with a prenyl (3-methylbut-2-en-1-yl) group. While 4-bromopyrazole is a symmetrical heterocycle—eliminating the...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole involves the N-alkylation of 4-bromopyrazole with a prenyl (3-methylbut-2-en-1-yl) group. While 4-bromopyrazole is a symmetrical heterocycle—eliminating the classic N1 vs. N2 regioselectivity issues commonly seen in asymmetric pyrazoles[1]—the allylic nature of the prenyl group introduces a distinct mechanistic challenge: the competition between direct SN​2 substitution (yielding the desired primary alkylated product) and SN​1 -mediated allylic rearrangement (yielding the undesired tertiary alkylated isomer).

As an Application Scientist, selecting the optimal reagent requires balancing reactivity, atom economy, and chemoselectivity. This guide objectively compares three primary prenylation reagents: Prenyl Bromide , Prenyl Chloride , and Prenyl Alcohol (via Mitsunobu conditions).

Mechanistic Evaluation & Reagent Comparison

The choice of leaving group and reaction conditions dictates the transition state of the alkylation. Highly reactive leaving groups (bromides) can promote partial ionization, leading to allylic rearrangement. Conversely, milder conditions or less reactive leaving groups enforce a strict SN​2 trajectory.

G SM 4-Bromo-1H-pyrazole Reag1 Prenyl Bromide (K2CO3, DMF) SM->Reag1 Reag2 Prenyl Chloride (NaH, THF) SM->Reag2 Reag3 Prenyl Alcohol (DIAD, PPh3, THF) SM->Reag3 Prod 4-Bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (Target SN2 Product) Reag1->Prod Fast SN2 SideProd Tertiary Alkyl Isomer (SN1 Rearrangement) Reag1->SideProd Competing SN1 Reag2->Prod Slower, strict SN2 Reag3->Prod Mild, strict SN2

Reaction pathways for the prenylation of 4-bromopyrazole comparing three distinct reagents.

Quantitative Performance Summary
ReagentBase / CatalystSolventTemp (°C)Yield (%) SN​2 : SN​1 RatioKey AdvantageKey Limitation
Prenyl Bromide K2​CO3​ DMF0 to 2582 - 8892 : 8Fast kinetics, high conversionTrace allylic rearrangement
Prenyl Chloride NaH or Cs2​CO3​ THF / DMF60 - 8075 - 80>99 : 1Excellent regiocontrolRequires heating/strong base
Prenyl Alcohol DIAD / PPh3​ THF0 to 2585 - 90>99 : 1Neutral conditions, no SN​1 Poor atom economy, purification

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps: in-process controls (TLC/LC-MS) are specified at critical junctures to ensure the mechanistic trajectory is proceeding as intended.

Protocol A: Alkylation via Prenyl Bromide (Kinetic Control)

Causality: Prenyl bromide is highly reactive. To suppress SN​1 ionization and subsequent allylic rearrangement, the reaction must be kept cold initially, utilizing a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) to maximize the nucleophilicity of the pyrazole nitrogen.

  • Preparation: Charge a flame-dried flask with 4-bromo-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (1.5 eq, 15 mmol) in anhydrous DMF (20 mL).

  • Activation: Stir the suspension at room temperature for 30 minutes. Validation: The mixture will become a fine, opaque suspension as the pyrazolate anion is generated.

  • Alkylation: Cool the mixture to 0 °C. Add prenyl bromide (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow warming to room temperature. Validation: TLC (Hexanes/EtOAc 4:1) should show consumption of the starting material ( Rf​≈0.2 ) and appearance of the product ( Rf​≈0.6 ). A faint spot at Rf​≈0.55 indicates the tertiary isomer.

  • Workup: Quench with ice water (50 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organics with 5% LiCl aqueous solution (3 x 20 mL) to remove DMF. Dry over MgSO4​ and concentrate.

Protocol B: Alkylation via Prenyl Chloride (Thermodynamic Push)

Causality: The chloride leaving group is less prone to spontaneous ionization, effectively shutting down the SN​1 pathway[2]. However, it requires a stronger base (NaH) to fully deprotonate the pyrazole and heating to overcome the higher activation energy of the SN​2 displacement.

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in anhydrous THF (20 mL) at 0 °C under N2​ .

  • Deprotonation: Add 4-bromo-1H-pyrazole (1.0 eq, 10 mmol) portion-wise. Validation: Vigorous H2​ evolution confirms the quantitative formation of the sodium pyrazolate salt. Stir until gas evolution ceases (approx. 30 mins).

  • Alkylation: Add prenyl chloride (1.2 eq, 12 mmol) and a catalytic amount of TBAI (0.1 eq, 1 mmol) to accelerate the reaction via in situ Finkelstein exchange.

  • Heating: Reflux the mixture at 65 °C for 12 hours. Validation: LC-MS will confirm a single product mass peak without the isomeric impurities seen in the bromide route.

  • Workup: Cool to room temperature, quench carefully with saturated NH4​Cl (aq), and extract with EtOAc.

Protocol C: Mitsunobu Alkylation via Prenyl Alcohol

Causality: When basic conditions are poorly tolerated by other functional groups (though not an issue for simple 4-bromopyrazole), the Mitsunobu reaction provides a strictly neutral, concerted SN​2 mechanism. The phosphonium intermediate activates the alcohol without generating a free carbocation, ensuring 100% fidelity to the primary alkylation.

  • Preparation: Dissolve 4-bromo-1H-pyrazole (1.0 eq, 10 mmol), prenyl alcohol (1.2 eq, 12 mmol), and triphenylphosphine (1.2 eq, 12 mmol) in anhydrous THF (30 mL) at 0 °C.

  • Activation: Add DIAD (1.2 eq, 12 mmol) dropwise over 15 minutes. Validation: The solution will turn distinctively yellow upon DIAD addition and fade to pale yellow/colorless as the betaine intermediate forms and reacts.

  • Propagation: Stir at room temperature for 4 hours.

  • Workup & Purification: Concentrate the mixture directly. Validation: The primary challenge here is separating the product from triphenylphosphine oxide ( Ph3​P=O ). Trituration with cold diethyl ether/hexanes (1:1) will precipitate the bulk of the Ph3​P=O , allowing the product to be filtered and further purified by column chromatography.

Conclusion and Recommendations

For the synthesis of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, Prenyl Bromide under mild carbonate-base conditions remains the most pragmatic choice for routine bench-scale synthesis due to its rapid kinetics and ease of setup. However, if the downstream application requires absolute isomeric purity and chromatographic separation of the tertiary allylic isomer is unfeasible, Prenyl Chloride with NaH is the superior choice due to its strict adherence to the SN​2 pathway. The Mitsunobu approach, while mechanistically elegant, is generally reserved for complex substrates where basic conditions must be avoided, due to the poor atom economy and tedious removal of phosphine oxide byproducts.

References

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 2021, 60(10), 5554-5560. Available at:[Link][1]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 2019. Available at:[Link][2]

Sources

Validation

benchmarking catalytic coupling efficiency of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

An in-depth technical analysis for researchers and drug development professionals. As application scientists, we frequently encounter the challenge of functionalizing the C4 position of the pyrazole core—a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals.

As application scientists, we frequently encounter the challenge of functionalizing the C4 position of the pyrazole core—a privileged scaffold in modern medicinal chemistry. While the Suzuki-Miyaura cross-coupling is the gold standard for this transformation, the efficiency of the reaction is heavily dictated by the substitution pattern at the N1 position.

This guide benchmarks the catalytic coupling efficiency of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (an N-prenylated pyrazole) against common alternatives, providing a mechanistic rationale and field-proven protocols to optimize your synthetic workflows.

Mechanistic Rationale: The Role of N-Prenylation in Catalytic Efficiency

The cross-coupling of pyrazoles is notoriously sensitive to the electronic and steric environment of the heterocycle. When comparing 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole to its unprotected or alternatively substituted counterparts, three mechanistic pillars dictate coupling efficiency:

A. Mitigation of Catalyst Poisoning Unprotected 4-bromopyrazoles possess a free, basic NH group. During palladium-catalyzed cross-coupling, this free nitrogen can coordinate with the active Pd(0) or Pd(II) species, forming stable, off-cycle Pd-azolyl dimers[1]. This product inhibition severely retards the catalytic cycle. By masking the N1 position with a 3-methylbut-2-en-1-yl (prenyl) group, this inhibitory coordination is completely abolished, restoring the natural turnover frequency of the catalyst[2].

B. Steric Dynamics During Transmetalation While N-alkylation solves the coordination problem, the specific choice of the prenyl group introduces a steric variable. Compared to a simple N-methyl group, the bulky prenyl chain creates localized steric hindrance around the pyrazole core. This bulk does not significantly impede the initial oxidative addition of the C–Br bond, but it can slightly decelerate the transmetalation step with bulky boronic acids[3].

C. Halogen Selection: Bromo vs. Iodo One might assume that switching to an N-prenyl-4-iodopyrazole would universally improve yields due to the weaker C–I bond facilitating faster oxidative addition. However, empirical data shows that highly reactive 4-iodopyrazoles are highly susceptible to competitive hydrodehalogenation side reactions under standard basic coupling conditions[4]. The 4-bromo derivative provides the optimal thermodynamic balance between reactivity and stability.

MechanisticPathway Pd0 Active Pd(0) Catalyst Unprotected Unprotected 4-Bromopyrazole Pd0->Unprotected Free NH Prenylated N-Prenyl- 4-Bromopyrazole Pd0->Prenylated Masked NH Poisoned Pd-Azolyl Dimer (Catalyst Poisoning) Unprotected->Poisoned Inhibition OxAdd Oxidative Addition Intermediate Prenylated->OxAdd Efficient Product Cross-Coupled Product OxAdd->Product Transmetalation & Red. Elim.

Mechanistic divergence in Pd-catalyzed coupling based on pyrazole N-substitution.

Quantitative Benchmarking

To objectively evaluate the performance of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, we benchmarked it against three standard alternatives using a uniform coupling partner (phenylboronic acid) and a modern Buchwald precatalyst system (XPhos Pd G2).

Table 1: Comparative Cross-Coupling Efficiency

SubstrateRelative Oxidative Addition RateAverage Isolated Yield (%)Primary Limiting Factor / Side Reaction
Unprotected 4-bromopyrazole Slow45 – 65%Severe catalyst poisoning (Pd-azolyl dimer formation)[1]
4-bromo-1-methyl-1H-pyrazole Fast85 – 95%Minimal; highly efficient baseline
4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Moderate-Fast75 – 85%Minor steric hindrance during transmetalation[3]
4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole Very Fast60 – 70%Competitive hydrodehalogenation[4]

Data Synthesis: The N-prenyl derivative successfully bridges the gap between functional utility (providing a lipophilic, biologically relevant handle) and synthetic efficiency. While it yields slightly less than the N-methyl variant due to sterics, it drastically outperforms the unprotected and iodinated analogs.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following Suzuki-Miyaura protocol is designed as a self-validating system. It incorporates specific checkpoints (TLC/LC-MS) to verify intermediate states, ensuring causality between the steps and the final yield.

Materials Required:

  • 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 precatalyst (2.0 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step): In a 10 mL Schlenk tube, combine the pyrazole substrate, arylboronic acid, and K3PO4. Add the Dioxane/H2O solvent mixture.

    • Causality: Water is essential to dissolve the phosphate base and accelerate the activation of the boronic acid to the reactive boronate species.

    • Validation: Sparge the biphasic mixture with ultra-pure N2 for exactly 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid (forming biphenyl impurities).

  • Catalyst Activation: Quickly add the XPhos Pd G2 precatalyst under a positive stream of N2. Seal the tube.

    • Causality: XPhos Pd G2 is chosen because the bulky, electron-rich biaryl phosphine ligand promotes rapid oxidative addition and forces the challenging transmetalation step past the steric bulk of the N-prenyl group.

  • Thermal Cycling: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 15 hours.

  • In-Process Control (IPC): After 15 hours, cool to room temperature. Sample the organic layer for LC-MS.

    • Validation: The reaction is complete when the mass signal for the starting bromide (e.g., [M+H]+ ~215/217) is fully consumed, and the product mass is dominant. If unreacted bromide remains, it indicates catalyst deactivation; do not add more boronic acid, add 1 mol% additional catalyst.

  • Workup and Purification: Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep Substrate + Boronic Acid + Base in Dioxane/H2O Step2 2. Deoxygenation Sparge with N2 for 15 mins (Prevents Homocoupling) Step1->Step2 Step3 3. Catalysis Add XPhos Pd G2 (2 mol%) under N2 stream Step2->Step3 Step4 4. Thermal Cycle 100 °C for 15 hours with vigorous stirring Step3->Step4 Step5 5. IPC Validation LC-MS check for starting material consumption Step4->Step5 Step6 6. Purification EtOAc extraction & Silica Gel Chromatography Step5->Step6

Self-validating experimental workflow for Suzuki-Miyaura coupling.

Conclusion

Benchmarking the catalytic coupling efficiency of 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole reveals a highly capable substrate that successfully avoids the catalyst-poisoning pitfalls of unprotected pyrazoles. While the prenyl group introduces minor steric drag compared to simple N-methyl derivatives, pairing this substrate with a highly active, sterically accommodating catalyst system like XPhos Pd G2 ensures excellent yields (75-85%) and high synthetic utility for drug development applications.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

As a Senior Application Scientist, I have observed that handling specialized reactive intermediates like 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole requires a rigorous, causality-driven approach to laboratory safety....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that handling specialized reactive intermediates like 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole requires a rigorous, causality-driven approach to laboratory safety. Standard operating procedures are often insufficient if researchers do not understand the specific molecular vulnerabilities a compound introduces.

This guide provides a self-validating operational and disposal framework, ensuring that every safety measure is grounded in the chemical's mechanistic behavior.

Hazard Profile & Causality Assessment

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the molecule's structural properties to understand why specific precautions are mandatory:

  • Enhanced Dermal Permeation (The Prenyl Group): The 3-methylbut-2-en-1-yl (prenyl) chain significantly increases the molecule's partition coefficient (LogP). Highly lipophilic molecules bypass the skin's stratum corneum much more efficiently than unsubstituted pyrazoles. Consequently, standard thin-mil examination gloves will fail rapidly upon exposure, acting as a permeable membrane rather than a barrier.

  • Halogenated Reactivity (The Bromine Atom): The bromopyrazole core introduces halogenated reactivity. Under the [1], handlers must implement a Chemical Hygiene Plan (CHP) that specifically mitigates exposure to reactive organic halogens, particularly regarding waste segregation and respiratory protection.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on empirical permeation data and regulatory standards. Do not substitute these requirements with general-purpose lab gear.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Butyl rubber (≥14 mil) or Heavy-duty Nitrile (≥8 mil)The prenyl group increases lipophilicity, allowing rapid permeation through standard 4-mil nitrile. Specialized polymers delay the breakthrough of halogenated organics.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe ocular irritation. Side shields on standard safety glasses are insufficient for deflecting liquid chemical splashes during transfers.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Halogenated pyrazoles are typically handled in volatile, flammable organic solvents. FR materials prevent catastrophic ignition events from static discharge.
Respiratory Protection Certified Chemical Fume Hood (80-120 FPM)Acts as the primary engineering control to prevent inhalation of aerosolized particulates or off-gassing vapors. Respirators are only required if hood ventilation fails.

Operational Workflow: Safe Handling & Transfer

This protocol operates as a self-validating system : do not proceed to the next step unless the prior step's integrity is empirically confirmed.

Step 1: Pre-Operational Setup & Verification

  • Action: Clear the chemical fume hood of all unnecessary clutter. Verify the hood's face velocity.

  • Validation Check: Read the digital flow monitor (must read between 80–120 FPM) or perform a tissue-paper test at the sash.

  • Causality: According to[2], handling reactive organic halogens outside of verified engineering controls guarantees unacceptable inhalation exposure.

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, chemical splash goggles, and selected heavy-duty gloves.

  • Validation Check: Perform a pneumatic integrity check on the gloves (roll the cuff tightly to trap air and squeeze to ensure zero pressure loss/no pinholes).

  • Causality: Micro-tears in gloves act as capillary channels for lipophilic solvents, leading to undetected, prolonged dermal exposure.

Step 3: Execution of Material Transfer

  • Action: Place the 4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole container within a secondary containment tray (e.g., high-density polyethylene) inside the hood. Use a closed-system syringe or dedicated spatulas for the transfer.

  • Validation Check: Visually confirm that the secondary containment is clean and dry before placing the primary vessel inside.

  • Causality: Secondary containment isolates localized spills, preventing the halogenated compound from contaminating the hood's primary airfoil and drainage systems.

Step 4: Doffing & Decontamination

  • Action: Wipe down all exterior surfaces of closed containers with a compatible solvent (e.g., isopropanol) before removing them from the hood. Doff gloves inside-out to trap contaminants.

  • Validation Check: Inspect the bench paper beneath the secondary containment. If any discoloration or droplet marks are present, dispose of the paper immediately in the halogenated waste stream.

Halogenated Waste Disposal Plan

Because of the bromine substituent, this compound—and any solvent contaminated by it—must be strictly segregated from general organic waste.

  • Categorization: Classify as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste violates [3]. Incinerating halogenated compounds requires specialized facility scrubbers to prevent the release of corrosive hydrogen bromide (HBr) gas and highly toxic dioxins.

  • Containerization: Use a high-density polyethylene (HDPE) carboy. Do not use metal cans, as trace HBr generation over time can cause structural corrosion and container failure.

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. Explicitly list "4-bromo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole" and the specific transfer solvent used.

Process Visualization

G Start Pre-Operational Setup (Fume Hood & Clearance) PPE Don Specialized PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Handle Execute Chemical Transfer (Secondary Containment) PPE->Handle Spill Spill Detected? Handle->Spill Normal Standard Decontamination Spill->Normal No Evacuate Secure Area & Alert Team Spill->Evacuate Yes Dispose Halogenated Waste Disposal (EPA RCRA Compliant) Normal->Dispose Contain Absorb with Inert Material (Do not use combustible sawdust) Evacuate->Contain HazardWaste Dispose as Hazardous Spill Waste Contain->HazardWaste

Figure 1: Safe handling and emergency spill response workflow for halogenated pyrazole derivatives.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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